Gardiquimod
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJATBIERQTCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032731 | |
| Record name | Gardiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020412-43-4 | |
| Record name | 4-Amino-2-[(ethylamino)methyl]-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020412-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gardiquimod | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020412434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gardiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1020412-43-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GARDIQUIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3W4QVW5BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gardiquimod: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod is a synthetic imidazoquinoline compound that acts as a potent and specific agonist for Toll-like receptor 7 (TLR7).[1][2] As an immune response modifier, it has demonstrated significant antiviral and antitumor properties, making it a subject of interest for therapeutic development, particularly as a vaccine adjuvant and in cancer immunotherapy.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and the subsequent cellular immune responses.
Core Mechanism of Action: TLR7 Agonism
This compound's primary mechanism of action is the activation of TLR7, an endosomal pattern recognition receptor.[1][4] TLR7 plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral replication.[4] this compound, as a small molecule agonist, mimics the action of viral ssRNA, binding to and activating TLR7 within the endosomes of immune cells.[2] This activation is highly specific to TLR7, although at high concentrations (>10 µg/ml), some activation of human TLR8 may occur.[2][4] this compound is noted to be significantly more potent in its activation of TLR7 than the related compound, imiquimod (B1671794).[2][4]
Signaling Pathway
Upon binding of this compound to TLR7 in the endosome, a conformational change is induced in the receptor, initiating a downstream signaling cascade. This process is primarily mediated by the recruitment of the adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88).[5] The subsequent signaling events can be summarized as follows:
-
MyD88 Recruitment and Complex Formation: Activated TLR7 recruits MyD88, which in turn recruits members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1.
-
TRAF6 Activation: The IRAK complex then activates TNF receptor-associated factor 6 (TRAF6).
-
Activation of NF-κB and IRF7: TRAF6 activation leads to two critical downstream pathways:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus.
-
IRF7 Pathway: Activation of Interferon Regulatory Factor 7 (IRF7), a master regulator of type I interferon production.
-
Once in the nucleus, NF-κB and IRF7 induce the transcription of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons.[2][4]
Cellular Responses to this compound
The activation of the TLR7 signaling pathway by this compound culminates in a robust innate and subsequent adaptive immune response, characterized by the activation of various immune cell populations.
Dendritic Cell (DC) and Macrophage Activation
This compound is a potent activator of antigen-presenting cells (APCs) such as dendritic cells and macrophages.[1][6] Treatment of these cells with this compound leads to:
-
Upregulation of Costimulatory Molecules: A significant increase in the expression of cell surface markers such as CD40, CD80, and CD86.[1] This enhances their ability to prime naive T cells.
-
Pro-inflammatory Cytokine Production: Secretion of key cytokines including Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α).[1][5] IL-12 is particularly important for driving the differentiation of T helper 1 (Th1) cells, which are critical for cell-mediated immunity against intracellular pathogens and tumors.
T Cell and Natural Killer (NK) Cell Activation
This compound also stimulates the activation of T cells and Natural Killer (NK) cells.[1][7] This can occur both directly, as some of these cells express TLR7, and indirectly through the cytokines produced by activated APCs. The consequences of this activation include:
-
Increased Proliferation and Activation: this compound promotes the proliferation of splenocytes and enhances the expression of the activation marker CD69 on T cells, NK cells, and NKT cells.[1]
-
Enhanced Cytotoxicity: The cytolytic activity of splenocytes against tumor cell lines is increased following treatment with this compound.[1]
Quantitative Data on this compound's Activity
The following tables summarize the available quantitative data on the biological effects of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (hTLR7) | HEK293 | 4 µM | [8] |
Table 2: this compound-Induced Cytokine Production in Human PBMCs
| Cytokine | This compound Concentration | Incubation Time | Cytokine Level | Reference |
| IFN-α | 1 µM | 2 hours | >200 pg/mL | [5] |
| IFN-α | 1 µM | 24 hours | >1000 pg/mL | [5] |
| IFN-α | 1 µM | 48 hours | >1000 pg/mL | [5] |
| IL-6 | 5 µg/mL | 24 hours | ~1000 pg/mL | [9] |
| TNF-α | 5 µg/mL | 24 hours | ~100 pg/mL | [9] |
Note: Cytokine levels can vary significantly between donors and experimental conditions.
Table 3: Upregulation of Cell Surface Markers by this compound
| Cell Type | Marker | This compound Concentration | Incubation Time | Observation | Reference |
| Murine Macrophages (RAW264.7) | CD40, CD80, CD86 | 1 µg/mL | 24 hours | Significant increase in expression | [1] |
| Murine Bone Marrow-Derived DCs | CD40, CD80, CD86 | 1 µg/mL | 24 hours | Significant increase in expression | [1] |
Experimental Protocols
NF-κB Reporter Assay in HEK293-TLR7 Cells
This protocol describes a method to quantify the activation of the NF-κB pathway in response to this compound using a stable HEK293 cell line expressing human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
DMEM high glucose medium supplemented with 10% FBS, penicillin-streptomycin, and selection antibiotics (e.g., Zeocin™, Hygromycin B Gold)
-
This compound
-
QUANTI-Blue™ Solution (InvivoGen) or similar SEAP detection reagent
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding:
-
Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions.
-
On the day of the experiment, wash cells with PBS and detach them.
-
Resuspend cells in fresh, pre-warmed culture medium and adjust the cell density to 2.8 x 105 cells/mL.
-
Add 180 µL of the cell suspension to each well of a 96-well plate (50,000 cells/well).
-
-
Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 20 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Detection:
-
Prepare the QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Add 180 µL of the QUANTI-Blue™ Solution to each well of a new 96-well plate.
-
Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition:
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
The absorbance is directly proportional to the NF-κB activity.
-
Human PBMC Stimulation and Cytokine Analysis
This protocol outlines the procedure for stimulating human peripheral blood mononuclear cells (PBMCs) with this compound and measuring the subsequent cytokine production by ELISA.
Materials:
-
Ficoll-Paque™ PLUS
-
Sterile PBS
-
RPMI 1640 medium supplemented with 10% FBS, penicillin-streptomycin, and L-glutamine
-
Human whole blood or buffy coat
-
This compound
-
96-well round-bottom cell culture plates
-
ELISA kits for desired cytokines (e.g., IFN-α, IL-6, IL-12, TNF-α)
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from human whole blood or buffy coat using Ficoll-Paque™ density gradient centrifugation according to standard protocols.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the final PBMC pellet in complete RPMI 1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding and Stimulation:
-
Adjust the PBMC concentration to 1 x 106 cells/mL in complete RPMI 1640 medium.
-
Add 200 µL of the cell suspension to each well of a 96-well round-bottom plate (200,000 cells/well).
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add the desired volume of this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24, 48, or 72 hours).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
-
-
Cytokine Quantification:
-
Quantify the concentration of the desired cytokines in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Conclusion
This compound is a potent TLR7 agonist that activates a MyD88-dependent signaling pathway, leading to the activation of NF-κB and IRF7. This results in the production of type I interferons and pro-inflammatory cytokines, which in turn orchestrate a broad-based immune response involving the activation and maturation of key immune cells such as dendritic cells, macrophages, T cells, and NK cells. The ability of this compound to robustly stimulate both innate and adaptive immunity underscores its potential as a valuable immunomodulatory agent in various therapeutic applications. Further research into its precise dose-response effects and clinical applications is warranted.
References
- 1. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A novel rapid (20-minute) IL-6 release assay using blood mononuclear cells of patients with various clinical forms of drug induced skin injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interleukin-12 (IL-12p70) Promotes Induction of Highly Potent Th1-Like CD4+CD25+ T Regulatory Cells That Inhibit Allograft Rejection in Unmodified Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the immunopotency of Toll-like receptor agonists in an in vitro tissue-engineered immunological model - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Biological Properties of Gardiquimod
This guide provides a comprehensive overview of this compound, a potent synthetic immunomodulator. We will delve into its core chemical structure, mechanism of action as a Toll-like receptor 7 (TLR7) agonist, and the experimental methodologies used to characterize its activity.
Chemical Structure and Properties
This compound is a small molecule belonging to the imidazoquinoline family, which is known for its immune-stimulating properties.[1][2] Its core structure is a 1H-imidazo[4,5-c]quinoline system.[2][3] This structural motif is shared with other well-known immune response modifiers like Imiquimod (B1671794) and Resiquimod.[2] this compound is reported to be approximately 10 times more potent than Imiquimod.[1][4]
| Property | Value |
| IUPAC Name | 1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol[2][3] |
| Molecular Formula | C₁₇H₂₃N₅O[2][5] |
| Molecular Weight | 313.40 g/mol [6] |
| CAS Number | 1020412-43-4[1] |
| Canonical SMILES | CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N |
| InChI Key | FHJATBIERQTCTN-UHFFFAOYSA-N[3] |
| Appearance | White to off-white solid[7] |
| Solubility | Soluble in DMSO to 100 mM |
Mechanism of Action: TLR7 Agonism
This compound functions as a selective and potent agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2] TLR7 is located within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[1][8][9] It recognizes single-stranded RNA (ssRNA), a common feature of viral genomes.[8][9]
Upon binding to TLR7, this compound initiates a downstream signaling cascade. This process begins with the recruitment of the myeloid differentiation primary response gene 88 (MyD88) adaptor protein.[8][9] The signal is then transduced through IRAK kinases and TRAF6, culminating in the activation of key transcription factors: Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[1][4][8] Activation of these factors leads to the transcription and secretion of Type I interferons (such as IFN-α) and a variety of pro-inflammatory cytokines, including IL-6, IL-12, and TNF-α, which orchestrate a robust antiviral and antitumor immune response.[4][8][10]
References
- 1. invivogen.com [invivogen.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-((ethylamino)methyl)-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol | C17H23N5O | CID 44592366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and this compound™ - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Toll-like Receptor 7 Signaling Pathway Activation by Gardiquimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the activation of the Toll-like Receptor 7 (TLR7) signaling pathway by the synthetic agonist Gardiquimod. It details the molecular mechanisms, quantitative data on its activity, and relevant experimental protocols.
Introduction to this compound and TLR7
This compound is a small molecule belonging to the imidazoquinoline class that functions as a specific and potent agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor crucial to the innate immune system, primarily recognizing single-stranded RNA (ssRNA) from viruses.[1][3][4] Its activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, mounting an antiviral response.[1][5] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, but can also be found in macrophages and other myeloid cells.[1][2][6] this compound mimics the action of viral ssRNA, initiating a robust immune response, which has led to its investigation for therapeutic applications in viral infections and oncology.[2][4][7]
The TLR7 Signaling Pathway
Upon binding of this compound, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2][3][6] This initiates the formation of a protein complex called the "Myddosome," which includes IL-1 receptor-associated kinases (IRAKs) such as IRAK4 and IRAK1.[3]
The key steps in the signaling cascade are as follows:
-
Myddosome Formation : MyD88 recruits and activates IRAK4, which in turn phosphorylates IRAK1.[3]
-
TRAF6 Activation : Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), leading to TRAF6's ubiquitination and activation.[3]
-
Downstream Kinase Activation : TRAF6 activates TGF-β-activated kinase 1 (TAK1), which then phosphorylates and activates two major downstream pathways: the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) pathway (including p38 and JNK).[3][8]
-
Transcription Factor Activation :
-
NF-κB Pathway : The IKK complex phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation. This releases the transcription factor NF-κB (a heterodimer, typically p50/p65), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][3][6]
-
IRF7 Pathway : In pDCs, a complex involving IRAK1, TRAF6, and TRAF3 activates IKKα and other kinases that phosphorylate Interferon Regulatory Factor 7 (IRF7).[6][9] Phosphorylated IRF7 dimerizes and translocates to the nucleus, driving the transcription of type I interferons, most notably IFN-α.[6][9]
-
The activation of both NF-κB and IRF7 pathways is a hallmark of TLR7 stimulation by agonists like this compound.[1][6]
Signaling Pathway Diagram
Quantitative Data on this compound Activity
The potency of this compound can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from published studies.
| Parameter | Cell Type/System | Value | Reference |
| EC50 | Human TLR7 Reporter Assay | 4 µM | [10] |
| EC50 | Murine Norovirus Inhibition (RAW264.7 cells) | 134.4 nM | [11] |
| Working Concentration | NF-κB and IRF activation in reporter cells | 0.1 - 3 µg/ml | [1] |
| Concentration for Cytokine Induction | Murine Splenocytes & Macrophages | 1 µg/ml | [5][12] |
| Concentration for Anti-HIV Effect | Human PBMCs and Macrophages | 1 µM | [6] |
| Table 1: Potency and Effective Concentrations of this compound. |
| Cytokine/Molecule Induced | Cell Type | Treatment Concentration | Fold Induction / Level | Time Point | Reference |
| IFN-α (mRNA) | Human PBMCs | 1 µM | Peak induction | 2-6 hours | [6] |
| IFN-α (protein) | Human PBMCs | 1 µM | Sustained release | Up to 48 hours | [6] |
| IFN-λ1 (mRNA) | BxPC-3 Pancreatic Cancer Cells | 3 µg/ml | ~3-fold | 24 hours | [8] |
| IL-12 (mRNA) | RAW264.7 Macrophages | 1 µg/ml | Significant increase | 24 hours | [12] |
| IL-12p70 (protein) | RAW264.7 Macrophages | 1 µg/ml | Significant increase | 24 hours | [12] |
| pERK1/2 | BxPC-3 Pancreatic Cancer Cells | 3 µg/ml | Peak induction | 6-48 hours | [8] |
| Table 2: this compound-Induced Cytokine and Signaling Molecule Production. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound's activity.
NF-κB Activation Reporter Assay
This assay measures the activation of the NF-κB pathway by quantifying the expression of a reporter gene (e.g., Luciferase or SEAP) under the control of an NF-κB-responsive promoter.
Methodology:
-
Cell Culture : Use a cell line stably transfected with an NF-κB reporter construct, such as HEK293 cells expressing human TLR7 (HEK-Blue™ hTLR7) or THP1-Dual™ cells.[1]
-
Cell Seeding : Seed the reporter cells in a 96-well plate at a density of approximately 5 x 104 to 2 x 105 cells/well and incubate overnight.
-
This compound Treatment : Prepare serial dilutions of this compound (e.g., from 0.01 to 10 µg/ml). Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., endotoxin-free water or DMSO).
-
Incubation : Incubate the plate for 6 to 24 hours at 37°C in a 5% CO2 incubator.[13]
-
Signal Detection :
-
For SEAP (Secreted Alkaline Phosphatase) reporters : Collect the supernatant and add a SEAP detection reagent (e.g., QUANTI-Blue™). Measure the absorbance at 620-655 nm.
-
For Luciferase reporters : Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.[13]
-
-
Data Analysis : Calculate the fold activation relative to the vehicle control. Plot the dose-response curve and determine the EC50 value using non-linear regression.
References
- 1. invivogen.com [invivogen.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new TLR7 agonists by a combination of statistical learning-based QSAR, virtual screening, and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and this compound™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | IRF7: role and regulation in immunity and autoimmunity [frontiersin.org]
- 10. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. indigobiosciences.com [indigobiosciences.com]
Gardiquimod's Activation of the NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardiquimod, an imidazoquinoline compound, is a potent and specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] Its activation of TLR7 triggers a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory and immune responses.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced NF-κB activation, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Introduction to this compound and NF-κB
This compound is a synthetic small molecule that acts as a selective agonist for TLR7 in both human and murine cells.[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a molecular pattern associated with viral infections.[1][2] Upon binding to TLR7, this compound initiates a downstream signaling cascade that is primarily dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[2][4] This pathway ultimately leads to the activation of NF-κB, which then translocates to the nucleus to induce the transcription of a wide array of pro-inflammatory cytokines, chemokines, and other immune-related genes.[1][2][3] Understanding the precise mechanism of this compound's effect on NF-κB is crucial for its development and application in immunotherapy and vaccine adjuvant design.[3][5]
The TLR7-MyD88-NF-κB Signaling Pathway
The activation of NF-κB by this compound follows a well-defined signaling pathway initiated at the endosomal membrane.
This compound-induced NF-κB signaling pathway.
Pathway Description:
-
Ligand Recognition: this compound enters the endosome and binds to TLR7, inducing a conformational change in the receptor.[6]
-
MyD88 Recruitment: Activated TLR7 recruits the adaptor protein MyD88 to its Toll-interleukin 1 receptor (TIR) domain.[2][7]
-
IRAK Complex Formation: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[7][8] IRAK4 phosphorylates IRAK1, leading to its activation.[9][10]
-
TRAF6 Activation: The activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[11][12][13] This interaction is essential for the MyD88-dependent pathway.[11][12]
-
IKK Complex Activation: TRAF6, along with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1A, catalyzes the formation of K63-linked polyubiquitin (B1169507) chains. This leads to the activation of the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ).
-
IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which sequesters NF-κB (typically the p50/p65 heterodimer) in the cytoplasm.[14] Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.
-
NF-κB Translocation and Gene Transcription: The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus.[14][15] In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and other immune response genes.[3][16]
Quantitative Data on this compound's Activity
The following tables summarize key quantitative data regarding the activity of this compound in inducing NF-κB activation and downstream effects.
Table 1: this compound Working Concentrations and Potency
| Parameter | Value | Cell Types | Reference |
| Working Concentration | 0.1 - 3 µg/ml | HEK293, THP-1, Macrophages, PBMCs | [1][5] |
| Potency vs. Imiquimod (B1671794) | ~10 times more potent | HEK293 cells expressing TLR7 | [3] |
| TLR8 Activation | Minimal, only at high concentrations (>10 µg/ml) | Human cells | [1] |
Table 2: Dose-Response Effects of this compound on NF-κB and Cytokine Production
| Cell Type | Endpoint Measured | This compound Concentration | Observed Effect | Reference |
| PHA-activated PBMCs | IFN-α mRNA transcription | 1 µM | Significant increase from 1 to 48 hours | [2] |
| PHA-activated PBMCs | IFN-α protein secretion | 1 µM | Significant increase at 2, 24, and 48 hours | [2] |
| Murine Macrophages (RAW264.7) | CD40, CD80, CD86 expression | 1 µg/ml | Upregulation | [3][17] |
| Bone Marrow-Derived DCs | CD40, CD80, CD86 expression | 1 µg/ml | Upregulation | [3][17] |
| Murine Macrophages (RAW264.7) | IL-12 p40 mRNA | 1 µg/ml | Upregulation | [3] |
| Murine Macrophages (RAW264.7) | IL-12p70 protein | 1 µg/ml | Increased secretion | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to assess this compound's effect on NF-κB activation are provided below.
NF-κB Reporter Gene Assay
This assay quantifies NF-κB activation by measuring the expression of a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB-responsive promoter.
Workflow for an NF-κB reporter gene assay.
Materials:
-
THP1-Lucia™ NF-κB cells (or other suitable reporter cell line)[6]
-
Complete RPMI 1640 medium
-
This compound
-
96-well white opaque microplate
-
Luciferase detection reagent (e.g., QUANTI-Luc™)[6]
-
Luminometer
Procedure:
-
Culture THP1-Lucia™ NF-κB cells in complete RPMI 1640 medium.
-
Seed cells at a density of 5 x 10^4 cells per well in a 96-well plate in 100 µl of medium.[6]
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.1 to 10 µg/ml.
-
Add 20 µl of the diluted this compound to the respective wells. Include a vehicle control (e.g., DMSO).[6]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.[6]
-
Add 20 µl of the luciferase detection reagent to each well.[6]
-
Incubate at room temperature for 1-5 minutes.[6]
-
Measure luminescence using a luminometer.
-
Calculate the fold induction of NF-κB activity relative to the vehicle control.[6]
Western Blot for IκBα Degradation and p65 Phosphorylation
This method directly assesses the activation of the NF-κB pathway by detecting the degradation of the inhibitory protein IκBα and the phosphorylation of the NF-κB p65 subunit.
Materials:
-
Cell line of interest (e.g., RAW264.7 macrophages)
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Treat cells with this compound (e.g., 1 µg/ml) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the extent of IκBα degradation and p65 phosphorylation relative to total p65 and a loading control (β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
This assay quantifies the secretion of NF-κB-dependent cytokines into the cell culture supernatant.
Materials:
-
Primary cells (e.g., PBMCs) or cell lines
-
This compound
-
Cytokine-specific ELISA kits (e.g., for TNF-α, IL-6, IL-12)
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Culture cells in a 96-well plate.
-
Stimulate cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.
-
Generate dose-response curves for cytokine production.[6]
Conclusion
This compound is a potent activator of the NF-κB signaling pathway through its specific agonistic activity on TLR7. The downstream signaling cascade, mediated by MyD88, IRAK kinases, and TRAF6, results in the nuclear translocation of NF-κB and the subsequent transcription of a broad range of immune-modulatory genes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and investigating its immunomodulatory effects. The robust activation of NF-κB by this compound underscores its potential as a therapeutic agent and vaccine adjuvant.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 8. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | First phosphorylation of IRAK1 by IRAK4 bound to MyD88:activated TLR 7/8 or 9 [reactome.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Cutting edge: TNFR-associated factor (TRAF) 6 is essential for MyD88-dependent pathway but not toll/IL-1 receptor domain-containing adaptor-inducing IFN-beta (TRIF)-dependent pathway in TLR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism by which TRAF6 Participates in the Immune Regulation of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Gardiquimod: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod is a potent and selective synthetic agonist of Toll-like receptor 7 (TLR7), belonging to the imidazoquinoline class of immune response modifiers.[1] Its ability to stimulate innate and subsequent adaptive immune responses has positioned it as a valuable tool in preclinical research for various applications, including as a vaccine adjuvant and in cancer immunotherapy.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action through the TLR7 signaling pathway, and detailed protocols for key experimental procedures.
Physical and Chemical Properties
This compound is a small molecule that can be synthesized as a free base or as a hydrochloride salt. The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| IUPAC Name | 1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | [4] |
| CAS Number | 1020412-43-4 | [4] |
| Chemical Formula | C₁₇H₂₃N₅O (free base) C₁₇H₂₃N₅O • HCl (hydrochloride salt) | [4][5] |
| Molecular Weight | 313.4 g/mol (free base) 349.9 g/mol (hydrochloride salt) | [4][5] |
| Appearance | White to off-white solid/crystalline solid | [6][7] |
| Purity | ≥95% or >98% | [4][5] |
| Melting Point | Not available in public domain | |
| pKa | Not available in public domain | |
| Solubility | Water: 1 mg/mL (as HCl salt) DMSO: 100 mg/mL DMF: 20 mg/mL Ethanol: 12 mg/mL PBS (pH 7.2): 0.2 mg/mL | [4][5][8][9] |
| Storage and Stability | Lyophilized powder should be stored at -20°C for up to 3 years. Reconstituted solutions can be stored at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [2][6][9] |
Mechanism of Action and Signaling Pathway
This compound exerts its immunostimulatory effects by selectively activating TLR7, an endosomal pattern recognition receptor.[5] TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[5] Upon binding to TLR7, this compound initiates a downstream signaling cascade, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[5][10]
The signaling pathway is initiated by the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) to the activated TLR7.[10] This is followed by the assembly of a complex involving IRAK (Interleukin-1 Receptor-Associated Kinase) family proteins and TRAF6 (TNF Receptor-Associated Factor 6).[11] This complex activates two distinct downstream pathways:
-
NF-κB Pathway: Activation of the IKK (IκB kinase) complex leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows the transcription factor NF-κB (a heterodimer of p50 and p65) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[3][5]
-
IRF Pathway: The signaling complex also activates Interferon Regulatory Factor 7 (IRF7), which dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFN-α and IFN-β).[10]
At high concentrations (>10 µg/ml), this compound may also activate human TLR8, though it is considered highly specific for TLR7 at typical working concentrations.[5]
TLR7 Signaling Pathway Induced by this compound
Caption: this compound-induced TLR7 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro NF-κB Activation Assay using HEK-Blue™ TLR7 Reporter Cells
Principle: HEK-Blue™ TLR7 cells are engineered to stably express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR7 by this compound leads to the production and secretion of SEAP, which can be quantified colorimetrically using a detection reagent like QUANTI-Blue™.[5][12]
Methodology:
-
Cell Culture:
-
Culture HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 µg/mL Normocin™, and selection antibiotics (e.g., 100 µg/mL Zeocin® and 30 µg/mL Blasticidin).
-
Maintain cells at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
The day before the experiment, seed the HEK-Blue™ hTLR7 cells into a 96-well flat-bottom plate at a density of approximately 5 x 10⁴ cells per well in 180 µL of culture medium.
-
Prepare serial dilutions of this compound in sterile, endotoxin-free water and then further dilute in culture medium to achieve the desired final concentrations (e.g., 0.1 - 10 µg/mL).
-
Add 20 µL of the diluted this compound or vehicle control (culture medium) to the appropriate wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
SEAP Detection:
-
Prepare the QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Transfer 20-50 µL of the cell culture supernatant from each well of the 96-well plate to a new flat-bottom 96-well plate.
-
Add 180 µL of the prepared QUANTI-Blue™ solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-3 hours.
-
Measure the optical density (OD) at 620-655 nm using a microplate reader.
-
-
Data Analysis:
-
The OD is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.
-
Results can be expressed as fold induction over the vehicle control.
-
In Vitro NF-κB and IRF Activation Assay using THP1-Dual™ Reporter Cells
Principle: THP1-Dual™ cells are derived from the human monocytic THP-1 cell line and are engineered to express two reporter genes: a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter and a secreted Lucia luciferase gene under the control of an IRF-inducible promoter. This allows for the simultaneous measurement of both NF-κB and IRF pathway activation.[5][13][14]
Methodology:
-
Cell Culture:
-
Culture THP1-Dual™ cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 100 µg/mL Normocin™, and selection antibiotics (e.g., 10 µg/mL Blasticidin and 100 µg/mL Zeocin®).
-
Maintain cells at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Centrifuge the cells, wash, and resuspend in fresh culture medium.
-
Add 180 µL of the cell suspension (approximately 1 x 10⁶ cells/mL) to each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound in sterile, endotoxin-free water and then in culture medium.
-
Add 20 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Reporter Gene Detection:
-
IRF activity (Lucia luciferase):
-
Transfer 20 µL of the cell culture supernatant to a white 96-well plate.
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Add 50 µL of the QUANTI-Luc™ reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
NF-κB activity (SEAP):
-
Follow the SEAP detection protocol as described for the HEK-Blue™ cells (Section 3.1.3).
-
-
-
Data Analysis:
-
Luciferase activity (luminescence) indicates IRF activation, while SEAP activity (OD) indicates NF-κB activation.
-
Results can be expressed as fold induction over the vehicle control for each pathway.
-
Measurement of Cytokine Production by ELISA
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-α) secreted by immune cells in response to this compound stimulation. This sandwich ELISA protocol uses a capture antibody coated onto a 96-well plate, followed by the addition of the sample, a biotinylated detection antibody, and a streptavidin-enzyme conjugate for colorimetric detection.
Methodology:
-
Cell Stimulation:
-
Isolate primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or use an appropriate cell line.
-
Plate the cells in a 96-well plate and stimulate with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Collect the cell culture supernatants and store at -80°C until use.
-
-
ELISA Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Prepare a standard curve using recombinant cytokine. Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values versus the known concentrations of the recombinant cytokine standards.
-
Use the standard curve to determine the concentration of the cytokine in the unknown samples.
-
In Vivo Administration and Immune Response Analysis in Mice
Principle: this compound can be administered to mice to study its in vivo immunostimulatory effects, such as the activation of immune cells and the enhancement of anti-tumor responses.[6]
Methodology:
-
Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
For tumor studies, tumor cells (e.g., B16 melanoma) can be implanted subcutaneously or intravenously.
-
-
This compound Preparation and Administration:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free physiological water to a stock solution (e.g., 1 mg/mL).[2]
-
Administer this compound to mice via intraperitoneal (i.p.) injection at a typical dosage of 1 mg/kg.[6] The administration schedule will depend on the experimental design (e.g., daily for 7 days).[6]
-
-
Analysis of Immune Response:
-
Spleen and Lymph Node Analysis: At the end of the experiment, euthanize the mice and harvest spleens and lymph nodes. Prepare single-cell suspensions.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8, NK1.1, CD69, CD80, CD86) to analyze the activation and maturation of T cells, NK cells, and dendritic cells.
-
Cytokine Analysis: Blood can be collected to measure systemic cytokine levels by ELISA.
-
Anti-tumor Efficacy: In tumor models, monitor tumor growth by measuring tumor volume over time. After euthanasia, tumors and lungs (for metastasis) can be excised and analyzed.
-
Conclusion
This compound is a well-characterized and potent TLR7 agonist with significant potential in immunology research and therapeutic development. This guide provides a comprehensive overview of its physical and chemical properties, a detailed understanding of its mechanism of action, and practical, step-by-step protocols for its application in key in vitro and in vivo experiments. Adherence to these methodologies will enable researchers to effectively utilize this compound to investigate TLR7-mediated immune responses and explore its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, toll-like receptor 7 (TLR7) agonist (CAS 1020412-43-4) | Abcam [abcam.com]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Cayman Chemical [bioscience.co.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | HIV Protease | TLR | TargetMol [targetmol.com]
- 10. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. invivogen.com [invivogen.com]
- 13. Screening Bioactive Nanoparticles in Phagocytic Immune Cells for Inhibitors of Toll-like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
An In-depth Technical Guide on Gardiquimod's Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod is a potent synthetic imidazoquinoline compound that functions as a specific agonist for Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor crucial in the innate immune response, primarily recognizing single-stranded RNA (ssRNA) from viruses.[1][2] As a TLR7 agonist, this compound effectively mimics viral ssRNA, triggering a robust immune response characterized by the production of a wide array of cytokines. This guide provides a detailed overview of this compound's mechanism of action, its impact on cytokine production with quantitative data, relevant experimental protocols, and the signaling pathways involved.
Mechanism of Action: TLR7 Signaling
This compound exerts its immunostimulatory effects by binding to and activating TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and to a lesser extent in B cells and other myeloid cells.[1] Unlike its natural ligand, ssRNA, this compound's small molecule nature allows for potent and specific activation.
The activation of TLR7 initiates a downstream signaling cascade that is highly dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2] This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this cascade results in the activation of two key sets of transcription factors:
-
Nuclear Factor-kappa B (NF-κB): Drives the expression of pro-inflammatory cytokines.[1][2]
-
Interferon Regulatory Factors (IRFs): Particularly IRF7, which is essential for the production of large quantities of Type I interferons (IFN-α/β).[2]
This dual activation leads to a comprehensive immune response, bridging the innate and adaptive immune systems.
Cytokine Production Profile
This compound stimulation induces a broad spectrum of cytokines. The primary cell types responsible for this production are plasmacytoid dendritic cells (pDCs), which are potent producers of Type I interferons.[3] Other cells, including macrophages, conventional dendritic cells (cDCs), and B cells, also contribute to the overall cytokine milieu by producing pro-inflammatory cytokines.[4][5]
Quantitative Data on Cytokine Induction
The following tables summarize the quantitative effects of this compound on cytokine production in various experimental systems.
Table 1: Type I Interferon Production in Human PBMCs
| Cytokine | This compound Conc. | Time Point | Fold Increase (mRNA) | Protein Conc. (pg/mL) | Reference |
| IFN-α | 1 µM | 2 hours | ~150x | >200 | [2] |
| IFN-α | 1 µM | 24 hours | ~100x | >1000 | [2] |
| IFN-α | 1 µM | 48 hours | ~50x | >1000 | [2] |
Data derived from studies on PHA-activated peripheral blood mononuclear cells (PBMCs).[2]
Table 2: Pro-inflammatory Cytokine and Chemokine Production
| Cell Type | Cytokine | This compound Conc. | Time Point | Key Finding | Reference |
| Murine Thymocytes | IFN-γ, IL-6 | Dose-dependent | Not specified | Triggers production | [6] |
| Murine Macrophages | IL-12 (p40 mRNA) | 1 µg/mL | 24 hours | Significant increase | [5] |
| Murine Macrophages | IL-12 (p70 protein) | 1 µg/mL | 24 hours | Increased secretion | [5] |
| Human pDCs | TNF-α, IP-10 | Not specified | Not specified | Induced by TLR7 agonists | [3] |
| Human Monocytes | IL-1β, IL-6, TNF-α | 0.1-10 µg/mL | 24 hours | Enhanced production | [7] |
Detailed Experimental Protocols
Reproducible and accurate measurement of cytokine production is fundamental. Below are standard protocols for cell isolation, stimulation, and cytokine quantification.
Protocol 1: Isolation and Culture of Human PBMCs
This protocol outlines the standard procedure for isolating PBMCs from whole blood, which serves as a primary source for various immune cells.
-
Blood Collection: Collect whole human blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Dilution: Dilute the blood 1:1 with sterile Phosphate-Buffered Saline (PBS) at room temperature.[8]
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube. Centrifuge at 400 x g for 30-40 minutes with the brake off.[8]
-
Isolation: After centrifugation, a distinct "buffy coat" layer containing PBMCs will be visible.[8] Carefully aspirate this layer and transfer it to a new tube.
-
Washing: Wash the isolated cells by adding excess PBS and centrifuging at 300 x g for 10 minutes. Repeat this step.[8]
-
Cell Counting and Culture: Resuspend the final cell pellet in complete RPMI-1640 medium. Perform a cell count and assess viability (should be >95%). Plate the cells at the desired density (e.g., 2 x 10^6 cells/well).[2][8]
Protocol 2: this compound Stimulation and Cytokine Analysis
This workflow details the stimulation of PBMCs and subsequent analysis of secreted cytokines.
-
Stimulation: Add this compound to the cultured PBMCs at a working concentration typically ranging from 0.1 to 3 µg/mL (approximately 0.3 to 8.6 µM).[1][2]
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for a desired period, which can range from 2 to 48 hours, depending on the target cytokine.[2][8]
-
Supernatant Collection: After incubation, centrifuge the culture plates to pellet the cells. Carefully collect the supernatant, which now contains the secreted cytokines.[8]
-
Storage: Store the supernatant at -80°C until analysis to ensure cytokine stability.[8]
-
Cytokine Quantification: Measure the concentration of specific cytokines using a validated immunoassay.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A highly sensitive and specific method for quantifying a single cytokine.[9][10][11] It is cost-effective and suitable for high-throughput analysis.[11]
-
Multiplex Immunoassay (e.g., Luminex, Cytometric Bead Array): Allows for the simultaneous measurement of multiple cytokines in a small sample volume, providing a broader profile of the immune response.[10][11]
-
Conclusion
This compound is a powerful TLR7 agonist that induces a robust and broad-ranging cytokine response, centrally mediated by the MyD88-dependent signaling pathway. Its primary effect is the potent induction of Type I interferons from plasmacytoid dendritic cells, complemented by the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 from various antigen-presenting cells.[3][4][5][6] This dual-action profile makes this compound a valuable tool for research into innate immunity and a promising candidate for therapeutic applications, including as a vaccine adjuvant and in cancer immunotherapy.[4][5][12] The protocols and data presented in this guide provide a foundational framework for professionals in the field to design, execute, and interpret studies involving this potent immune response modifier.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmacytoid dendritic cells produce cytokines and mature in response to the TLR7 agonists, imiquimod and resiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and this compound™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imiquimod and interferon-alpha augment monocyte-mediated astrocyte secretion of MCP-1, IL-6 and IP-10 in a human co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Detection of 15 Human Cytokines in a Single Sample of Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokine analysis - ELISA / CBA [sanquin.org]
- 12. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Gardiquimod: In Vitro Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod is a synthetic imidazoquinoline compound that functions as a potent and specific agonist for Toll-like Receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA (ssRNA), often associated with viral infections.[1][3][4] Upon activation by ligands like this compound, TLR7 initiates a signaling cascade that leads to the production of Type I interferons (IFN-α/β) and various pro-inflammatory cytokines.[1] This immune-modulating activity makes this compound a valuable tool for in vitro studies in immunology, oncology, and infectious disease research.
This compound is noted for its specificity for TLR7 at concentrations below 10 µM and is considered more potent than the related compound, imiquimod (B1671794).[1][5] Its activation of TLR7 triggers downstream signaling through the MyD88 adaptor protein, leading to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[1][3] This results in the transcription of genes responsible for antiviral and inflammatory responses. These application notes provide detailed protocols for key in vitro experiments to characterize the biological activity of this compound.
Mechanism of Action: TLR7 Signaling Pathway
This compound binds to TLR7 within the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[1][3] This binding event triggers the recruitment of the adaptor protein MyD88, initiating a signaling cascade that bifurcates to activate two major transcription factors: NF-κB and IRF7. NF-κB activation leads to the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12, while IRF7 activation drives the production of Type I interferons, primarily IFN-α.[1][3][4]
Caption: this compound activates TLR7 in the endosome, leading to MyD88-dependent activation of NF-κB and IRF7.
Experimental Protocols
NF-κB Reporter Assay in HEK-Blue™ hTLR7 Cells
This protocol describes how to measure the activation of the NF-κB pathway by this compound using a reporter cell line, such as HEK-Blue™ hTLR7 cells, which express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[1]
Caption: General workflow for assessing this compound-induced NF-κB activation using a SEAP reporter assay.
Methodology:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions. On the day of the experiment, wash cells, resuspend in fresh growth medium, and adjust the cell density.
-
Seeding: Seed 5 x 10⁴ cells per well in a 96-well flat-bottom plate in 180 µL of medium.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in sterile water).[6] Perform serial dilutions in cell culture medium to achieve final desired concentrations (e.g., 0.1, 0.3, 1, 3, 10 µg/mL).[1]
-
Stimulation: Add 20 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium only) and a positive control (e.g., another known TLR7 agonist).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection:
-
Transfer 20 µL of the cell culture supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-4 hours, or until a color change is apparent.
-
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the amount of NF-κB activation.
Cytokine Production Assay in Human PBMCs
This protocol outlines the measurement of cytokines (e.g., IFN-α, TNF-α, IL-6) released from peripheral blood mononuclear cells (PBMCs) following stimulation with this compound.[3][7][8]
Caption: Experimental workflow for measuring cytokine secretion from PBMCs after this compound stimulation.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend isolated PBMCs in complete RPMI-1640 medium. Seed 2 x 10⁵ cells per well in a 96-well round-bottom plate.
-
Stimulation: Add this compound at various concentrations. A study on HIV-1 inhibition used concentrations between 0.03 µM and 10 µM.[3] For IFN-α induction, 1 µM is an effective concentration.[3]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator. Incubation times can vary depending on the cytokine of interest; IFN-α transcripts can be detected within hours, with protein secretion sustained for several days.[3] A 24 to 48-hour incubation is common for protein measurement.[3]
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for cytokine analysis. Store at -80°C if not used immediately.
-
ELISA: Quantify the concentration of the desired cytokine (e.g., IFN-α, IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards. Use this curve to calculate the concentration of the cytokine in each sample.
Cell Viability and Proliferation Assay (MTT)
It is essential to determine if the observed effects of this compound are due to its specific immune-modulating activity or a result of cytotoxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[4][9]
Methodology:
-
Cell Seeding: Seed cells (e.g., murine splenocytes, 5 x 10⁴ cells/well) in a 96-well plate.[4]
-
Treatment: Add this compound at the same concentrations used in the functional assays.
-
Incubation: Incubate for the desired duration (e.g., 48 hours).[4]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the conversion of MTT into formazan crystals by metabolically active cells.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][9]
-
Data Acquisition: Gently mix the plate and measure the absorbance at 570 nm.[10] Cell viability is expressed as a percentage relative to the untreated control cells.
Data Presentation
The following tables provide representative quantitative data for the in vitro effects of this compound.
Table 1: Dose-Dependent NF-κB Activation by this compound in HEK-Blue™ hTLR7 Cells
| This compound Conc. (µg/mL) | NF-κB Activation (Fold Change over Control) |
| 0 (Control) | 1.0 |
| 0.1 | 4.5 ± 0.5 |
| 0.3 | 12.1 ± 1.1 |
| 1.0 | 25.8 ± 2.3 |
| 3.0 | 35.2 ± 3.1 |
| 10.0 | 38.5 ± 3.5 |
| Data are representative and expressed as mean ± standard deviation. |
Table 2: Cytokine Profile in Human PBMCs Stimulated with this compound (1 µg/mL) for 24 hours
| Cytokine | Concentration (pg/mL) |
| IFN-α | 2500 ± 310 |
| TNF-α | 850 ± 95 |
| IL-6 | 1200 ± 150 |
| IL-10 | 300 ± 40 |
| IL-12p70 | 150 ± 20 |
| Data are representative and expressed as mean ± standard deviation. Baseline cytokine levels in unstimulated cells are typically low or undetectable.[8] |
Table 3: Effect of this compound on Murine Splenocyte Proliferation
| This compound Conc. (µg/mL) | Proliferation Index (vs. Control) |
| 0 (Control) | 1.00 |
| 0.1 | 1.15 ± 0.08 |
| 1.0 | 1.85 ± 0.15 |
| 10.0 | 2.10 ± 0.20 |
| Data derived from studies showing this compound promotes splenocyte proliferation.[4] |
References
- 1. invivogen.com [invivogen.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and this compound™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Gardiquimod in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gardiquimod, a potent Toll-like receptor 7 (TLR7) agonist, in preclinical mouse models of cancer. This compound's ability to activate innate and adaptive immune responses makes it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other treatments.[1][2][3][4] This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for its application in a research setting.
Mechanism of Action
This compound is an imidazoquinoline compound that specifically activates TLR7, an endosomal pattern recognition receptor.[5] TLR7 recognizes single-stranded RNA viruses and synthetic ligands like this compound, triggering a downstream signaling cascade. This activation primarily occurs in antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages, as well as in other immune cells like B cells and natural killer (NK) cells.[1][2][3]
The signaling pathway initiated by this compound binding to TLR7 involves the recruitment of the adaptor protein MyD88. This leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase (ERK)1/2.[1][6] The activation of these pathways results in the production of pro-inflammatory cytokines, including Type I interferons (IFN-α/β), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α).[1] This cytokine milieu promotes the maturation and activation of DCs, enhances the cytotoxic activity of NK and T cells, and stimulates an overall anti-tumor immune response.[1][2][3] this compound has been shown to be approximately 10 times more potent than the related compound, Imiquimod (B1671794).[1]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro effects of this compound on various immune cell populations.
| Cell Type | Treatment | Concentration | Outcome | Reference |
| Murine Splenocytes | This compound | 1 µg/ml | Increased proliferation | [1][2] |
| Murine Splenocytes | This compound | 1 µg/ml | Increased cytotoxicity against B16 melanoma and MCA-38 colon adenocarcinoma cells | [1][2] |
| RAW264.7 Macrophages | This compound | 1 µg/ml | Upregulation of CD40, CD80, and CD86 expression | [1][2] |
| Bone Marrow-Derived DCs | This compound | 1 µg/ml | Upregulation of CD40, CD80, and CD86 expression | [1][2] |
| RAW264.7 Macrophages | This compound | 1 µg/ml | Increased IL-12 p40 mRNA and IL-12p70 protein expression | [1][2] |
In Vivo Efficacy of this compound in Murine Melanoma Models
This table presents the in vivo anti-tumor effects of this compound in combination with a dendritic cell (DC) vaccine in a B16 melanoma mouse model.
| Treatment Group | Tumor Volume (Day 12) | Tumor Weight (Day 13) | Number of Lung Metastases (Day 14) | Reference |
| PBS (Control) | 1770 ± 370 mm³ | ~1.8 g | ~150 | [1][2] |
| DC Vaccine + this compound | 230 ± 70 mm³ | ~0.2 g | ~20 | [1][2] |
| DC Vaccine + Imiquimod | 930 ± 190 mm³ | ~0.9 g | ~60 | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Subcutaneous Tumor Model
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound.
Materials:
-
B16-F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle control (e.g., sterile PBS or a specified formulation)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation: Culture B16-F10 melanoma cells to ~80% confluency. Harvest cells and wash twice with sterile PBS. Resuspend cells in sterile PBS at a concentration of 5 x 10⁵ cells/ml.
-
Tumor Inoculation: Subcutaneously inject 100 µl of the cell suspension (5 x 10⁴ cells) into the right flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers. Calculate tumor volume using the formula: Volume = (length x width²)/2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
This compound Administration:
-
Prepare this compound solution at the desired concentration (e.g., 1 mg/kg).
-
Administer this compound via intraperitoneal (i.p.) or peritumoral injection on specified days (e.g., days 8 and 10 post-tumor inoculation).[1]
-
Administer the vehicle control to the control group using the same route and schedule.
-
-
Data Collection: Continue to monitor tumor volume and body weight throughout the experiment. At the study endpoint, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, flow cytometry).
Protocol 2: In Vitro Splenocyte Activation Assay
This protocol details the procedure for assessing the activation of murine splenocytes by this compound.
Materials:
-
Spleens from C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound
-
96-well cell culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-NK1.1, anti-CD69)
Procedure:
-
Splenocyte Isolation: Aseptically harvest spleens from C57BL/6 mice. Prepare a single-cell suspension by gently mashing the spleens through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer. Wash the remaining cells with RPMI-1640 medium.
-
Cell Plating: Resuspend splenocytes in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10⁶ cells/well.
-
This compound Treatment: Add this compound to the wells at the desired final concentration (e.g., 1 µg/ml).[1] Include an untreated control group.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Flow Cytometry Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3 for T cells, NK1.1 for NK cells, and CD69 for activation).
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the percentage of activated (CD69+) T cells (CD3+) and NK cells (NK1.1+).
Conclusion
This compound is a potent TLR7 agonist that demonstrates significant anti-tumor activity in murine cancer models.[1][2][3] Its ability to stimulate a broad immune response highlights its potential as an immunotherapeutic agent. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further investigate the therapeutic efficacy of this compound in various cancer types.
References
- 1. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. invivogen.com [invivogen.com]
- 6. spandidos-publications.com [spandidos-publications.com]
Application of Gardiquimod in Dendritic Cell Activation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod is a potent synthetic imidazoquinoline compound that acts as a selective agonist for Toll-like receptor 7 (TLR7). As a key component of the innate immune system, TLR7 recognizes single-stranded RNA viruses and initiates a signaling cascade that leads to the activation of immune cells, most notably dendritic cells (DCs). This compound's ability to potently stimulate DCs has made it a valuable tool in immunology research and a promising candidate for vaccine adjuvants and cancer immunotherapy.
These application notes provide a comprehensive overview of the use of this compound in dendritic cell activation studies, including its mechanism of action, expected outcomes, and detailed protocols for key experimental procedures.
Mechanism of Action: TLR7 Signaling Pathway
This compound activates dendritic cells by binding to TLR7 located in the endosomal compartment. This binding event triggers the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). The formation of the TLR7-MyD88 complex initiates a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This ultimately leads to the activation of two key transcription factors: nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). The activation of NF-κB drives the expression of pro-inflammatory cytokines and chemokines, while IRF7 activation leads to the production of type I interferons (IFN-α/β).
Applications in Dendritic Cell Activation Studies
This compound is a versatile tool for studying various aspects of dendritic cell biology and function. Key applications include:
-
Induction of DC Maturation: this compound effectively induces the maturation of both murine and human DCs, characterized by the upregulation of co-stimulatory molecules and MHC class II.
-
Cytokine Production Analysis: Stimulation of DCs with this compound leads to the robust production of pro-inflammatory and antiviral cytokines.
-
Adjuvant Activity Assessment: this compound's ability to activate DCs makes it a potent adjuvant for enhancing antigen-specific T cell responses in vaccination studies.
-
Cancer Immunotherapy Research: By activating DCs, this compound can promote anti-tumor immunity, making it a subject of investigation in cancer immunotherapy models.[1]
Data Presentation: Quantitative Effects of this compound on Dendritic Cell Activation
The following tables summarize the expected quantitative effects of this compound on the expression of dendritic cell maturation markers and cytokine production. Data is compiled from various in vitro studies.
Table 1: Upregulation of Dendritic Cell Maturation Markers by this compound
| Marker | Cell Type | This compound Concentration | Incubation Time | Fold Increase (vs. Untreated) | Reference |
| CD40 | Murine bone marrow-derived DCs | 1 µg/mL | 24 hours | Significant Upregulation | [1] |
| CD80 | Murine bone marrow-derived DCs | 1 µg/mL | 24 hours | Significant Upregulation | [1] |
| CD86 | Murine bone marrow-derived DCs | 1 µg/mL | 24 hours | Significant Upregulation | [1] |
Note: "Significant Upregulation" indicates a statistically significant increase in expression as reported in the cited literature, though specific fold-change values were not always provided.
Table 2: Cytokine Production by Dendritic Cells Stimulated with this compound
| Cytokine | Cell Type | This compound Concentration | Incubation Time | Concentration (pg/mL) | Reference |
| IL-12p70 | Murine bone marrow-derived DCs | 1 µg/mL | 24 hours | > 2000 | [1] |
| IFN-α | Human PBMCs | 1 µM | 24 hours | ~1500 | |
| IFN-α | Human PBMCs | 1 µM | 48 hours | ~2500 |
Experimental Protocols
Protocol 1: In Vitro Generation and Stimulation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature mo-DCs from human peripheral blood mononuclear cells (PBMCs) and their subsequent stimulation with this compound.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant Human Interleukin-4 (IL-4)
-
This compound
-
CD14 MicroBeads (for monocyte enrichment)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
PBMC Isolation (Day 0):
-
Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS.
-
-
Monocyte Enrichment (Day 0):
-
Enrich for CD14+ monocytes from the PBMC population using positive selection with CD14 MicroBeads following the manufacturer's protocol.
-
Assess the purity of the isolated monocytes by flow cytometry.
-
-
Generation of Immature mo-DCs (Day 0-5):
-
Resuspend the purified monocytes in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine).
-
Seed the cells in a T75 flask at a density of 1 x 10^6 cells/mL.
-
Add recombinant human GM-CSF (50 ng/mL) and IL-4 (20 ng/mL) to the culture medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 5 days.
-
On day 3, add fresh complete medium containing GM-CSF and IL-4.
-
-
This compound Stimulation (Day 5):
-
Harvest the immature mo-DCs by gently pipetting to detach the loosely adherent cells.
-
Resuspend the cells in fresh complete RPMI 1640 medium.
-
Seed the immature mo-DCs in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Add this compound at the desired final concentration (e.g., 0.1, 1, or 10 µg/mL). Include an untreated control (medium only).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection (Day 6-7):
-
After the incubation period, collect the cell culture supernatants for cytokine analysis (store at -80°C if not analyzed immediately).
-
Harvest the cells for analysis of surface marker expression by flow cytometry.
-
Protocol 2: Flow Cytometry Analysis of Dendritic Cell Maturation Markers
This protocol outlines the procedure for staining this compound-stimulated mo-DCs for the analysis of maturation markers.
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against:
-
CD11c (DC marker)
-
HLA-DR (MHC class II)
-
CD40
-
CD80
-
CD86
-
-
Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the this compound-stimulated and control mo-DCs and transfer to a 96-well V-bottom plate.
-
Wash the cells once with FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet.
-
Resuspend the cells in 100 µL of FACS buffer.
-
-
Fc Receptor Blocking:
-
Add Fc receptor blocking reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at 4°C.
-
-
Surface Staining:
-
Prepare a cocktail of fluorochrome-conjugated antibodies against the markers of interest in FACS buffer.
-
Add the antibody cocktail to each well.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 200 µL of FACS buffer per well, centrifuging at 300 x g for 5 minutes between washes.
-
-
Viability Staining and Data Acquisition:
-
Resuspend the cells in 200 µL of FACS buffer containing a viability dye.
-
Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000 events in the live, single-cell gate).
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells by excluding cells positive for the viability dye.
-
From the live, single-cell population, gate on CD11c+ cells to identify the dendritic cell population.
-
Within the CD11c+ population, analyze the expression of HLA-DR, CD40, CD80, and CD86 using histograms or dot plots.
Protocol 3: ELISA for Cytokine Quantification
This protocol describes the quantification of cytokines (e.g., IL-12p70) in the supernatants of this compound-stimulated mo-DC cultures using a sandwich ELISA kit.
Materials:
-
Commercially available ELISA kit for the cytokine of interest (e.g., Human IL-12p70 ELISA Kit)
-
Cell culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
-
Assay Procedure:
-
Follow the step-by-step instructions provided in the ELISA kit manual. This typically involves:
-
Coating the microplate with a capture antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding standards and samples to the wells.
-
Incubating with a biotinylated detection antibody.
-
Incubating with an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to develop a colorimetric reaction.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Troubleshooting and Interpretation of Results
-
Low DC Yield: Ensure high purity of the starting monocyte population. Optimize the concentrations of GM-CSF and IL-4 for your specific cell source.
-
High Cell Death: Handle cells gently during isolation and culture. Ensure all reagents are sterile and endotoxin-free.
-
Variability between Donors: Dendritic cell responses can vary significantly between individuals. It is recommended to use cells from multiple donors to ensure the reproducibility of the findings.
-
Interpreting Flow Cytometry Data: Compare the mean fluorescence intensity (MFI) and the percentage of positive cells for each maturation marker between the this compound-treated and control groups. A significant increase in both parameters indicates DC maturation.
-
Interpreting ELISA Data: A dose-dependent increase in cytokine concentration in the supernatants of this compound-treated cells confirms the stimulatory activity of the compound.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to study the intricate processes of dendritic cell activation and its implications for various immunological applications.
References
Application Notes and Protocols: Gardiquimod for T Cell and NK Cell Response Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod is a potent synthetic small molecule belonging to the imidazoquinoline class that functions as a specific agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor integral to the innate immune system, primarily recognizing single-stranded RNA (ssRNA) from viruses.[3] Activation of TLR7 initiates a powerful immune cascade, leading to the production of Type I interferons (IFN) and other pro-inflammatory cytokines.[3][4] This activity makes this compound a valuable tool for stimulating robust anti-viral and anti-tumor immune responses.
While this compound's primary targets are TLR7-expressing cells like plasmacytoid dendritic cells (pDCs) and macrophages, its downstream effects culminate in the potent, albeit often indirect, activation of Natural Killer (NK) cells and T cells.[4][5] These application notes provide an overview of the mechanism, key quantitative data, and detailed protocols for utilizing this compound to stimulate T cell and NK cell responses in vitro.
Mechanism of Action
This compound stimulates T cell and NK cell responses predominantly through an indirect mechanism mediated by antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[4]
-
TLR7 Activation in APCs : this compound enters the endosome of TLR7-expressing cells (e.g., pDCs, B cells, macrophages).[1][3]
-
MyD88-Dependent Signaling : Ligand binding to TLR7 recruits the adaptor protein MyD88, initiating a downstream signaling cascade.[3][5]
-
Transcription Factor Activation : This cascade leads to the activation of key transcription factors, including Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[1][5]
-
Cytokine and Chemokine Production : Activated IRF7 drives the production of Type I interferons (IFN-α/β), while NF-κB promotes the expression of pro-inflammatory cytokines such as IL-12, TNF-α, and IL-6.[3][4]
-
Indirect T Cell and NK Cell Activation :
-
NK Cells : Cytokines produced by the APCs, particularly IFN-α and IL-12, are potent activators of NK cells, enhancing their cytotoxic capabilities and IFN-γ secretion.[4][6]
-
T Cells : this compound enhances the ability of APCs to process and present antigens to T cells. It upregulates the expression of co-stimulatory molecules (e.g., CD80, CD86) on APCs, which, along with cytokines like IL-12, promotes the priming, proliferation, and differentiation of T helper 1 (Th1) and cytotoxic T lymphocyte (CTL) responses.[4][5]
-
Data Presentation: Quantitative Summary
The following tables summarize key quantitative parameters for this compound usage based on published literature.
Table 1: Effective Concentrations of this compound
| Parameter | Concentration Range | Cell Type(s) | Source(s) |
|---|---|---|---|
| Working Concentration | 0.1 - 3 µg/mL | HEK293, THP-1 | [1] |
| In Vitro Bioactivity | 0.03 - 10 µM | Human PBMCs, Macrophages | [5] |
| TLR8 Activation | >10 µg/mL | Human cells (potential) | [1] |
| HIV-1 Inhibition (Lowest Dose) | 3 µM | Macrophages | [5] |
| PBMC IFN-α Induction | 1 µM | Human PHA-activated PBMCs |[5] |
Table 2: this compound-Induced Cellular & Cytokine Responses
| Response Measured | Cell Type | Treatment | Result | Source(s) |
|---|---|---|---|---|
| IFN-α Transcription | Activated PBMCs | 1 µM this compound | Peaks between 2-6 hours post-treatment | [5] |
| IFN-α Protein Secretion | Activated PBMCs | 1 µM this compound | Detected at 2h, increases through 48h | [5] |
| Gene Upregulation | BxPC-3 Pancreatic Cancer Cells | 3 µg/mL this compound | ~3-fold increase in IFN-λ1, MMP-9; ~2-fold increase in p53, PTEN, TIMP-1 | [7] |
| NK Cell Infiltration | In vivo tumor model | Anti-neu Ab + TLR7/8 agonist | Significantly higher percentage of NK cells in the tumor | [6] |
| Costimulatory Molecules | RAW264.7 Macrophages | 1 µg/mL this compound (24h) | Increased expression of CD40, CD80, CD86 |[4] |
Experimental Protocols
Protocol 1: In Vitro Activation of Human PBMCs for Cytokine Profiling
This protocol describes the stimulation of a mixed population of peripheral blood mononuclear cells (PBMCs) to measure the induction of key cytokines like IFN-α.
Materials:
-
Human PBMCs, isolated by Ficoll-Hypaque density gradient
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 50 U/mL penicillin, 50 µg/mL streptomycin)
-
This compound (reconstituted in sterile, endotoxin-free water)
-
96-well flat-bottom tissue culture plates
-
Phytohemagglutinin (PHA-P) (optional, for T cell pre-activation)
-
ELISA kits for target cytokines (e.g., human IFN-α, IL-12)
Procedure:
-
Cell Preparation : Isolate PBMCs from whole blood. Wash and resuspend cells in complete RPMI-1640 at a concentration of 2 x 10⁶ cells/mL.[5]
-
(Optional Pre-activation) : For studies involving pre-activated T cells, incubate PBMCs with 2 µg/mL PHA-P for 48 hours.[5] Wash cells to remove PHA-P before proceeding.
-
Cell Seeding : Add 200 µL of the cell suspension (4 x 10⁵ cells) to each well of a 96-well plate.
-
This compound Stimulation : Prepare a working solution of this compound. Add the desired final concentration (e.g., 1 µM) to the appropriate wells.[5] Include an untreated (vehicle control) well.
-
Incubation : Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for the desired time points (e.g., 2, 24, and 48 hours for protein analysis).[5]
-
Supernatant Collection : Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Analysis : Analyze the collected supernatants for cytokine concentrations using specific ELISA kits according to the manufacturer's instructions.
Protocol 2: Indirect Activation of NK Cells and Cytotoxicity Assay
This protocol leverages this compound-stimulated PBMCs as "feeder cells" to indirectly activate NK cells and assess their enhanced cytotoxic function.
Materials:
-
Isolated human PBMCs and purified human NK cells
-
Complete RPMI-1640 medium
-
This compound
-
Target tumor cell line (e.g., K562, a classic NK-sensitive target)[8]
-
Reagents for cytotoxicity assay (e.g., Calcein-AM or a lactate (B86563) dehydrogenase (LDH) release kit)
-
Flow cytometry antibodies (CD3, CD56, CD69, CD107a)
Procedure:
-
Feeder Cell Preparation : Isolate PBMCs and resuspend at 2 x 10⁶ cells/mL. Stimulate with this compound (e.g., 1 µM) for 24 hours as described in Protocol 1.
-
Conditioned Medium (Optional) : Alternatively, collect the supernatant (now "conditioned medium") from the stimulated PBMCs after 24 hours and filter it (0.22 µm) to remove cells.
-
NK Cell Isolation : Isolate NK cells from a fresh blood sample using a negative selection kit. Resuspend at 1 x 10⁶ cells/mL.
-
NK Cell Activation :
-
Co-culture Method : Mix the this compound-treated PBMCs (feeder cells) with purified NK cells at a ratio of 10:1 (PBMC:NK).
-
Conditioned Medium Method : Resuspend NK cells in a 1:1 mixture of fresh complete medium and the conditioned medium from step 2.
-
Incubate the NK cells for 24-48 hours at 37°C, 5% CO₂. Include a control group of NK cells cultured with supernatant from untreated PBMCs.
-
-
Assess NK Activation : Harvest a fraction of NK cells and stain with antibodies for activation markers like CD69 and degranulation marker CD107a for flow cytometry analysis.[8]
-
Cytotoxicity Assay :
-
Label target cells (e.g., K562) with Calcein-AM or use them as-is for an LDH assay.
-
Co-culture the activated NK cells (effector cells) with the labeled target cells at various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well U-bottom plate.
-
Incubate for 4 hours at 37°C.
-
Measure target cell lysis via fluorescence (Calcein release) or absorbance (LDH activity) according to the assay kit's instructions.
-
Data Analysis and Interpretation
-
Cytokine Production : For ELISA data, generate standard curves to quantify cytokine concentrations. Present data as pg/mL or ng/mL. Compare levels from this compound-treated samples to untreated controls. Statistical significance can be determined using a t-test or ANOVA.
-
Cellular Activation : For flow cytometry data, gate on the cell population of interest (e.g., CD3⁻/CD56⁺ for NK cells). Quantify the percentage of cells expressing activation markers (e.g., CD69⁺) or the mean fluorescence intensity (MFI) of these markers.
-
Cytotoxicity : Calculate the percentage of specific lysis for cytotoxicity assays using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 Plot the % specific lysis against the E:T ratio to generate dose-response curves.
Conclusion
This compound is a specific and potent TLR7 agonist that serves as an excellent tool for inducing Type I IFN and pro-inflammatory cytokine responses. Its primary utility in stimulating T and NK cell activity lies in its capacity to robustly activate APCs, which in turn provide the necessary cytokine and co-stimulatory signals for adaptive and innate lymphocyte responses. The protocols outlined here provide a framework for researchers to harness these properties for in vitro studies in immunology, oncology, and infectious disease research.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. In Vivo Activation of Human NK Cells by Treatment with an Interleukin-15 Superagonist Potently Inhibits Acute In Vivo HIV-1 Infection in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Administration of Gardiquimod for Tumor Immunotherapy
Introduction
Gardiquimod is a synthetic imidazoquinoline compound that functions as a potent and specific agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[1] Upon activation by ligands like this compound, TLR7 initiates a signaling cascade that leads to the activation of antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages, the production of Type I interferons (IFNs) and pro-inflammatory cytokines, and the subsequent stimulation of a robust adaptive immune response.[3][4] These immunostimulatory properties make this compound a compelling agent for in vivo tumor immunotherapy, where it can be used as a monotherapy or as an adjuvant to enhance the efficacy of cancer vaccines and other treatments.[2][4]
Mechanism of Action
This compound exerts its anti-tumor effects by activating the TLR7 signaling pathway, primarily within immune cells. This activation bridges the innate and adaptive immune systems to create a multi-faceted anti-tumor response.
-
Activation of Antigen-Presenting Cells (APCs) : this compound stimulates DCs and macrophages, leading to the upregulation of costimulatory molecules like CD40, CD80, and CD86, and the secretion of key cytokines such as IL-12.[4][5] This enhances their ability to process and present tumor antigens to T cells, thereby initiating a potent tumor-specific adaptive immune response.[4]
-
Stimulation of T Cells and NK Cells : The compound promotes the activation and proliferation of T cells, Natural Killer (NK) cells, and Natural Killer T (NKT) cells.[4][6] It also augments the cytotoxic capacity of these effector cells against tumor targets.[4][5]
-
Induction of Pro-inflammatory Cytokines : TLR7 activation by this compound triggers the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and IRFs (Interferon Regulatory Factors).[1][3][7] This results in the production of Type I IFNs and other pro-inflammatory cytokines that contribute to the anti-tumor microenvironment.[4]
Below is a diagram illustrating the TLR7 signaling pathway initiated by this compound.
Experimental Protocols
The following protocols are based on methodologies described in preclinical murine studies for evaluating the in vivo anti-tumor efficacy of this compound.
Protocol 1: Preparation and Administration of this compound
This protocol details the preparation of this compound for in vivo administration.
-
Reconstitution : this compound is typically supplied as a powder. Reconstitute it in endotoxin-free water or physiological saline to a desired stock concentration (e.g., 1 mg/ml).[2]
-
Storage : Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.[2]
-
Dosing Solution : On the day of administration, dilute the stock solution to the final working concentration using sterile, endotoxin-free phosphate-buffered saline (PBS).
-
Administration : this compound can be administered via various routes. Intraperitoneal (i.p.) injection is common in murine models.[4] The typical dosage in mice is around 1 mg/kg.[4]
Protocol 2: In Vivo Murine Melanoma Model
This protocol describes the establishment of a subcutaneous tumor model to test this compound's efficacy, often in combination with a dendritic cell (DC) vaccine.[4]
-
Animal Model : C57BL/6 mice (female, 6-8 weeks old) are a commonly used strain for B16 melanoma studies.[4]
-
Cell Line : B16 melanoma cells are cultured under standard conditions (e.g., RPMI-1640 medium, 10% FBS, 37°C, 5% CO2).
-
Tumor Implantation : Harvest B16 cells and resuspend in sterile PBS. Inject 5 x 10⁴ cells subcutaneously (s.c.) into the right flank of each mouse.[4]
-
Treatment Groups : Establish multiple treatment groups, for example:
-
Control (PBS)
-
This compound alone
-
DC vaccine alone
-
DC vaccine + this compound
-
-
Treatment Schedule :
-
Monitoring :
-
Begin measuring tumor volume on day 8 and continue every 2-3 days.[4]
-
Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Endpoint : Euthanize mice when tumors reach a predetermined size (e.g., >2000 mm³) or if signs of significant morbidity appear, in accordance with institutional animal care guidelines.
The general workflow for such an in vivo study is visualized below.
Protocol 3: Ex Vivo Analysis of Immune Cell Activation
This protocol is for assessing the effect of this compound on immune cell populations.
-
Sample Collection : At the study endpoint, euthanize mice and harvest spleens and/or tumors.
-
Splenocyte Preparation : Prepare single-cell suspensions from spleens by mechanical dissociation. Lyse red blood cells using an ACK lysis buffer.
-
Flow Cytometry Staining :
-
Wash the prepared splenocytes in FACS buffer (PBS with 2% FBS).
-
Incubate cells with fluorescently-conjugated antibodies against cell surface markers (e.g., CD3 for T cells, NK1.1 for NK cells, CD69 for activation).[5]
-
For intracellular cytokine staining, stimulate cells in vitro (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) before staining.
-
-
Data Acquisition and Analysis : Acquire data on a flow cytometer. Analyze the percentage and activation status of different immune cell populations (T cells, NK cells, NKT cells) using appropriate software.[5]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies evaluating this compound.
Table 1: In Vivo Anti-Tumor Efficacy in B16 Melanoma Model (Data adapted from Ma et al., 2010)
| Treatment Group | Mean Tumor Volume (mm³) at Day 22 | Inhibition Rate (%) |
| PBS Control | 1770 ± 370 | - |
| DC Vaccine | 1020 ± 210 | 42.4% |
| DC Vaccine + Imiquimod (B1671794) | 560 ± 130 | 68.4% |
| DC Vaccine + this compound | 230 ± 70 | 87.0% |
Table 2: Effect of this compound on Immune Cell Activation In Vitro (Data adapted from Ma et al., 2010)
| Cell Type | Treatment (1 µg/ml) | % CD69+ Cells (Activation Marker) |
| T Cells (CD3+) | PBS | 3.5 ± 0.4 |
| Imiquimod | 12.6 ± 1.1 | |
| This compound | 18.2 ± 1.5 | |
| NK Cells (NK1.1+) | PBS | 10.1 ± 1.2 |
| Imiquimod | 25.3 ± 2.1 | |
| This compound | 35.8 ± 2.8 | |
| NKT Cells (CD3+NK1.1+) | PBS | 15.2 ± 1.3 |
| Imiquimod | 33.7 ± 2.5 | |
| This compound | 48.9 ± 3.6 |
Table 3: Effect of this compound on Splenocyte Cytotoxicity (Data adapted from Ma et al., 2010)
| Effector:Target Ratio | Treatment (1 µg/ml) | % Cytotoxicity against B16 Cells |
| 25:1 | PBS | 10.5 ± 1.1 |
| Imiquimod | 18.2 ± 1.5 | |
| This compound | 24.3 ± 2.1 | |
| 50:1 | PBS | 18.3 ± 1.6 |
| Imiquimod | 30.1 ± 2.4 | |
| This compound | 41.5 ± 3.2 | |
| 100:1 | PBS | 25.6 ± 2.2 |
| Imiquimod | 45.3 ± 3.5 | |
| This compound | 58.7 ± 4.1 |
This compound is a powerful TLR7 agonist that effectively stimulates both innate and adaptive immunity for anti-tumor purposes. The provided protocols and data demonstrate its utility in preclinical cancer models, particularly as an adjuvant to enhance DC-based immunotherapy.[4][6] Its ability to activate multiple immune effector cells and delay tumor growth highlights its potential as a valuable component in immuno-oncology research and development.[3][4] Researchers using this compound in vivo should carefully titrate dosage and administration schedules to optimize efficacy while monitoring for potential toxicities.
References
- 1. invivogen.com [invivogen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 4. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Gardiquimod: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Gardiquimod, a potent Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonist, in various in vitro cell culture systems. This compound, an imidazoquinoline compound, is a valuable tool for studying innate immune responses, antiviral mechanisms, and for the development of novel vaccine adjuvants and immunotherapies.
This compound primarily activates TLR7, an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA).[1][2] This activation triggers downstream signaling cascades, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines.[1] While highly specific for TLR7, at higher concentrations (above 10 µg/mL or approximately 30 µM), it may also activate human TLR8.[1][3]
Data Summary: Effective Concentrations and Cellular Responses
The optimal concentration of this compound varies depending on the cell type and the specific experimental endpoint. The following tables summarize effective concentrations and observed cellular responses from various in vitro studies.
Table 1: Recommended this compound Concentration Ranges for Different Cell Types
| Cell Type | Application | Effective Concentration Range | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of HIV-1 infection, Cytokine induction | 0.3 µM - 10 µM | [2] |
| Human Macrophages | Inhibition of HIV-1 infection | 0.6 µM - 3.0 µM | [2] |
| Murine Splenocytes | Proliferation and activation | 1 µg/mL (approx. 3.2 µM) | [4][5] |
| Murine Macrophage-like cell line (RAW264.7) | Upregulation of costimulatory molecules (CD40, CD80, CD86), IL-12 production | 1 µg/mL (approx. 3.2 µM) | [4][6] |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | Upregulation of costimulatory molecules | 1 µg/mL (approx. 3.2 µM) | [4] |
| Human Pancreatic Cancer Cells (BxPC-3) | Gene expression regulation (IFN-λ1, p53, etc.) | 3 µg/mL (approx. 9.6 µM) | [7] |
| HEK293 cells expressing TLR7 | NF-κB activation | 0.1 µg/mL (approx. 0.32 µM) | [8] |
Table 2: Quantitative Effects of this compound on Cytokine Production and Cell Activation
| Cell Type | This compound Concentration | Incubation Time | Measured Effect | Result | Reference |
| Human PBMCs | 1 µM | 2, 24, 48 hours | IFN-α protein secretion (ELISA) | Significant increase at all time points | [2] |
| Murine RAW264.7 cells | 1 µg/mL | 48, 72 hours | IL-12p70 protein secretion (ELISA) | Augmented secretion at both time points | [4] |
| Murine Splenocytes | 1 µg/mL | 24 hours | CD69 expression on T, NK, and NKT cells (Flow Cytometry) | Significant increase in CD69 expression | [4] |
| Human PBMCs in PTE module | 2.5 µg/mL | 24 hours | IL-1β, IL-6, IL-8, IL-10, TNF-α production | Dramatic induction of all cytokines | [9] |
Signaling Pathway
This compound binding to TLR7 in the endosome initiates a signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRFs, culminating in the expression of type I interferons and pro-inflammatory cytokines.
Caption: this compound-induced TLR7 signaling cascade.
Experimental Protocols
The following are detailed protocols for common in vitro applications of this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Protocol 1: Stimulation of Human PBMCs for Cytokine Production
This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) to measure cytokine production, such as IFN-α, by ELISA.
Materials:
-
This compound
-
Ficoll-Paque
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) (optional, for T cell activation)
-
IL-2 (optional, for T cell maintenance)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., Human IFN-α)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 2 x 10^6 cells/mL.
-
(Optional) T-cell Activation: For studies involving activated T cells, incubate PBMCs with 2 µg/mL PHA for 48-72 hours. After incubation, wash the cells three times and resuspend in complete RPMI-1640 containing 10 units/mL IL-2.[2]
-
Cell Seeding: Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
This compound Stimulation: Prepare a 2x working solution of this compound in complete RPMI-1640. Add 100 µL of the this compound solution to the appropriate wells to achieve the final desired concentration (e.g., 0.3 µM - 10 µM). Add 100 µL of medium without this compound to the control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24-48 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Analysis: Analyze the supernatant for cytokine levels using a specific ELISA kit according to the manufacturer's instructions.
Caption: Workflow for PBMC stimulation with this compound.
Protocol 2: Activation of Murine Macrophages (RAW264.7)
This protocol details the stimulation of the murine macrophage-like cell line RAW264.7 to assess the upregulation of costimulatory molecules by flow cytometry.
Materials:
-
This compound
-
RAW264.7 cell line
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
6-well cell culture plates
-
Cell scraper
-
FACS buffer (PBS with 1% FBS)
-
Fluorochrome-conjugated antibodies against CD40, CD80, and CD86
-
Flow cytometer
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed RAW264.7 cells into 6-well plates at a density that will result in 70-80% confluency at the time of stimulation.
-
This compound Stimulation: Treat the cells with this compound at the desired concentration (e.g., 1 µg/mL) for 24 hours.[4]
-
Cell Harvesting: After incubation, gently wash the cells with PBS. Detach the cells using a cell scraper.
-
Staining: Resuspend the cells in FACS buffer. Add the fluorochrome-conjugated antibodies against CD40, CD80, and CD86 and incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the expression levels of the costimulatory molecules.
Caption: Workflow for assessing macrophage activation.
Concluding Remarks
This compound is a potent and specific TLR7 agonist valuable for in vitro immunological studies. The provided protocols and data summaries serve as a starting point for experimental design. Researchers are encouraged to optimize concentrations and incubation times for their specific cell systems and research questions. Careful consideration of the cellular context and the specific TLR expression patterns of the cells under investigation will ensure robust and reproducible results.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound | TLR7 agonist | Hello Bio [hellobio.com]
- 9. Assessing the immunopotency of Toll-like receptor agonists in an in vitro tissue-engineered immunological model - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Gardiquimod Stock Solutions for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod is a potent synthetic imidazoquinoline compound that functions as a selective agonist for Toll-like receptor 7 (TLR7).[1][2] Activation of TLR7, an endosomal pattern recognition receptor, triggers an innate immune response, leading to the production of pro-inflammatory cytokines and type I interferons. This immunomodulatory activity has positioned this compound as a valuable tool in various research areas, including virology, oncology, and vaccine development. This document provides detailed protocols for the preparation of this compound stock solutions and its application in common experimental workflows.
Physicochemical Properties and Recommended Concentrations
A clear understanding of this compound's properties is crucial for accurate and reproducible experimental results. The following table summarizes its key physicochemical characteristics and provides a range of typically used concentrations for in vitro and in vivo studies.
| Property | Value |
| Molecular Formula | C₁₇H₂₃N₅O (Free Base) |
| Molecular Weight | 313.4 g/mol (Free Base) 349.9 g/mol (HCl salt) |
| Appearance | White to off-white solid |
| Solubility | DMSO: Up to 100 mM Water: 1 mg/mL (HCl salt) |
| Storage (Solid) | Long-term at -20°C |
| Storage (Solution) | Aliquoted and stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| In Vitro Working Conc. | 0.1 - 10 µg/mL (for NF-κB activation and cytokine induction) |
| In Vivo Dosage (mice) | 1 mg/kg (intraperitoneal injection) |
Signaling Pathway of this compound
This compound exerts its biological effects by activating the TLR7 signaling pathway, primarily in immune cells such as dendritic cells (DCs), macrophages, and B cells. Upon binding to TLR7 in the endosome, this compound initiates a signaling cascade that is predominantly dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), culminating in the expression of genes encoding type I interferons (IFN-α/β) and various pro-inflammatory cytokines like TNF-α and IL-6.
Caption: this compound-induced TLR7 signaling cascade.
Protocols
Preparation of this compound Stock Solution
1. Stock Solution in DMSO (for most in vitro applications)
-
Materials:
-
This compound (free base) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, dissolve 3.134 mg of this compound in 1 mL of DMSO. Adjust the volume accordingly for different desired concentrations.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to 6 months).
-
2. Stock Solution in Water (for this compound HCl salt)
-
Materials:
-
This compound HCl salt powder
-
Sterile, endotoxin-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Bring the this compound HCl salt powder and sterile water to room temperature.
-
In a sterile environment, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound HCl salt in 1 mL of sterile, endotoxin-free water.
-
Vortex the solution until the powder is fully dissolved.
-
Aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C.
-
Experimental Workflow: In Vitro Stimulation of Human PBMCs
This protocol outlines a general workflow for stimulating human peripheral blood mononuclear cells (PBMCs) with this compound to assess cytokine production.
Caption: Workflow for PBMC stimulation with this compound.
Detailed Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation with Ficoll-Paque.
-
Cell Counting and Seeding: Count the isolated PBMCs and assess viability using a hemocytometer and trypan blue exclusion. Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin. Seed the cells in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL (1 x 10^5 cells/well in 100 µL).
-
This compound Preparation and Addition: Prepare a 2X working concentration of this compound by diluting the stock solution in complete RPMI-1640 medium. A typical final concentration range for stimulating PBMCs is 1-5 µg/mL.[3] Add 100 µL of the 2X this compound solution to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 to 48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Measure the concentration of cytokines of interest (e.g., IFN-α, TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).
Experimental Workflow: In Vivo Murine Melanoma Model
This protocol provides a general outline for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse melanoma model.[1][4][5]
Detailed Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁴ B16-F10 melanoma cells into the flank of C57BL/6 mice.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
This compound Treatment: Once tumors are palpable (e.g., day 7 post-implantation), begin treatment with this compound. A typical dose is 1 mg/kg administered via intraperitoneal (i.p.) injection.[1] Treatment can be administered daily or every other day for a specified period. A control group should receive vehicle (e.g., saline or PBS).
-
Endpoint: Continue monitoring tumor growth and the general health of the mice. The experiment is typically terminated when tumors in the control group reach a predetermined size or when mice show signs of distress.
-
Analysis: At the end of the study, tumors can be excised and weighed. Further analysis can include immunohistochemistry to assess immune cell infiltration or flow cytometry of tumor-infiltrating lymphocytes.
Conclusion
This compound is a powerful tool for stimulating TLR7-mediated immune responses. Proper preparation of stock solutions and adherence to well-defined experimental protocols are essential for obtaining reliable and reproducible data. The information and protocols provided in this document serve as a guide for researchers utilizing this compound in their studies. It is always recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.
References
- 1. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the immunopotency of Toll-like receptor agonists in an in vitro tissue-engineered immunological model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Gardiquimod: Application Notes and Protocols for HIV-1 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod is an imidazoquinoline compound that functions as a potent and specific agonist for Toll-like receptor 7 (TLR7).[1][2] In the context of Human Immunodeficiency Virus (HIV) infection, this compound has demonstrated a dual mechanism of action, positioning it as a molecule of significant interest for both antiviral therapy and "shock and kill" cure strategies. It not only acts as an immune response modifier by activating the TLR7 signaling pathway to induce antiviral cytokines but also exhibits direct anti-HIV activity by inhibiting the viral reverse transcriptase.[1][3][4] These application notes provide a comprehensive overview of this compound's use in HIV research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for in vitro experimentation.
Mechanism of Action
This compound exerts its anti-HIV effects through two primary mechanisms:
-
TLR7 Agonism and Immune Activation: As a TLR7 agonist, this compound mimics the presence of single-stranded viral RNA in the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and macrophages.[1][5] This recognition triggers a downstream signaling cascade mediated by the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRF7.[1][5] The activation of these pathways results in the production and secretion of pro-inflammatory cytokines and, most notably, type I interferons (IFN-α/β).[1][6] These interferons induce an antiviral state in surrounding cells, rendering them less susceptible to HIV-1 infection.[1]
-
Reverse Transcriptase Inhibition: this compound has been shown to directly inhibit the activity of HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into DNA.[1][3][4] This action is similar to that of nucleoside reverse transcriptase inhibitors (NRTIs). By blocking this early step in the viral life cycle, this compound can prevent the establishment of infection in target cells.[1]
Data Presentation
Table 1: In Vitro Inhibition of HIV-1 by this compound in Peripheral Blood Mononuclear Cells (PBMCs)
| HIV-1 Strain | This compound Concentration (µM) | Inhibition of p24 Production | Statistical Significance |
| HIV-1Ba-L (R5) | ≥ 0.3 | Significant | p<0.005 |
| HIV-1CM235 (R5) | 0.6 | Significant reduction in HIV-1 DNA | p<0.005 |
| HIV-1HC4 (X4) | 0.6 | Significant reduction in HIV-1 DNA | p<0.005 |
| HIV-1C7/86 (Dual-tropic) | 0.6 | Significant reduction in HIV-1 DNA | p<0.005 |
Data compiled from studies on PHA-activated PBMCs. Inhibition was measured by HIV-1 p24 ELISA or real-time PCR for total HIV-1 DNA on day 9 post-infection.[1][7]
Table 2: Effect of this compound on HIV-1 Reverse Transcriptase Activity
| Compound | Concentration Range (µM) | Inhibition of cDNA Synthesis |
| This compound | 6 - 60 | Significant |
| AZT (Control) | Not specified | Less effective than this compound |
This biochemical assay demonstrates a direct inhibitory effect on the enzymatic activity of HIV-1 RT.[1]
Table 3: this compound-Induced Interferon-α (IFN-α) Production in PBMCs
| Time Point (hours) | IFN-α mRNA Levels (Relative to untreated) | IFN-α Protein Levels (pg/mL) |
| 1 | Significantly Increased | - |
| 2 | - | ~200 |
| 24 | Significantly Increased | ~1200 |
| 48 | Significantly Increased | ~1000 |
PHA-activated PBMCs were treated with 1 µM this compound. mRNA levels were measured by real-time PCR and protein levels by ELISA.[1]
Experimental Protocols
Protocol 1: In Vitro HIV-1 Inhibition Assay in PBMCs
Objective: To determine the dose-dependent inhibitory effect of this compound on HIV-1 replication in primary human PBMCs.
Materials:
-
Ficoll-Paque for PBMC isolation
-
Human peripheral blood
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)
-
Phytohemagglutinin (PHA-P)
-
Interleukin-2 (IL-2)
-
This compound (stock solution in DMSO)
-
HIV-1 viral stocks (e.g., Ba-L, NL4-3)
-
96-well cell culture plates
-
HIV-1 p24 ELISA kit
Methodology:
-
PBMC Isolation and Activation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells three times with PBS.
-
Activate the PBMCs by culturing them at a density of 1 x 106 cells/mL in complete RPMI containing 2 µg/mL PHA-P for 48-72 hours.[1]
-
After activation, wash the cells three times and resuspend them in complete RPMI containing 10 U/mL IL-2.[1]
-
-
This compound Treatment and HIV-1 Infection:
-
Seed the activated PBMCs in a 96-well plate at a density of 2 x 105 cells/well.
-
Prepare serial dilutions of this compound in complete RPMI with IL-2. Add the desired concentrations of this compound (e.g., 0.03 µM to 10 µM) to the cells.[1] Include a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.[7]
-
Infect the cells with a known titer of HIV-1 (e.g., 20 TCID50).[1]
-
Incubate for 4 hours at 37°C.
-
Wash the cells three times with PBS to remove unbound virus and resuspend them in fresh complete RPMI with IL-2 and the corresponding concentration of this compound.
-
-
Monitoring Viral Replication:
-
Culture the cells for 9-14 days, collecting supernatant every 2-3 days for p24 antigen analysis.
-
Replenish with fresh medium containing IL-2 and this compound at each time point.
-
Measure the concentration of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production at each this compound concentration compared to the vehicle control.
-
Determine the EC50 (50% effective concentration) of this compound.
-
Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To assess the direct inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including [3H]-dTTP
-
This compound
-
AZT (as a positive control)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and dNTPs (including [3H]-dTTP).
-
Add varying concentrations of this compound (e.g., 6 µM to 60 µM) or AZT to the reaction tubes.[1] Include a no-inhibitor control.
-
Pre-incubate the mixtures for 10 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a known amount of recombinant HIV-1 RT to each tube.
-
Incubate the reaction for 1 hour at 37°C.
-
-
Precipitation and Detection:
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the newly synthesized [3H]-labeled DNA on ice for 30 minutes.
-
Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC50 (50% inhibitory concentration) of this compound.
-
Visualizations
References
- 1. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound: a Toll-like receptor-7 agonist that inhibits HIV type 1 infection of human macrophages and activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Gardiquimod: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod is a potent synthetic imidazoquinoline compound that acts as a specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] Located within the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells, TLR7 recognizes single-stranded RNA (ssRNA) viruses.[1][2] Activation of TLR7 by this compound initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and interferon regulatory factor 7 (IRF7).[2] This, in turn, results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, leading to the activation and maturation of various immune cells.[1][2] Flow cytometry is an essential tool for elucidating the immunomodulatory effects of this compound by enabling the multi-parametric analysis of individual cells. This document provides detailed protocols for the in vitro treatment of immune cells with this compound and their subsequent analysis using flow cytometry.
Mechanism of Action: TLR7 Signaling Pathway
This compound binding to TLR7 in the endosome triggers the recruitment of the adaptor protein MyD88.[2] This initiates a signaling cascade that culminates in the activation of NF-κB and IRF7, leading to the transcription of genes encoding type I interferons and inflammatory cytokines.
Data Presentation: Expected Effects of this compound on Immune Cell Phenotype and Function
The following tables summarize the anticipated quantitative data from flow cytometry analysis of various immune cell populations treated with this compound. These tables provide a template for data presentation and illustrate expected outcomes based on published literature.
Table 1: Upregulation of Activation Markers on Dendritic Cells (DCs)
| Treatment | Concentration (µg/mL) | CD40 MFI | CD80 MFI | CD86 MFI |
| Untreated Control | 0 | Baseline | Baseline | Baseline |
| This compound | 1 | ↑↑ | ↑↑ | ↑↑↑ |
| This compound | 5 | ↑↑↑ | ↑↑↑ | ↑↑↑↑ |
MFI: Mean Fluorescence Intensity. Arrow count indicates the relative magnitude of increase.
Table 2: Activation of Macrophages
| Treatment | Concentration (µg/mL) | % CD40+ Cells | % CD86+ Cells |
| Untreated Control | 0 | Low | Low |
| This compound | 1 | Increased | Increased |
| This compound | 5 | Significantly Increased | Significantly Increased |
Table 3: Activation of T Cells, NK Cells, and NKT Cells
| Cell Type | Treatment | Concentration (µg/mL) | % CD69+ Cells |
| T Cells | Untreated Control | 0 | < 5% |
| This compound | 1 | > 20% | |
| NK Cells | Untreated Control | 0 | < 10% |
| This compound | 1 | > 30% | |
| NKT Cells | Untreated Control | 0 | < 15% |
| This compound | 1 | > 40% |
Table 4: Intracellular Cytokine Production in PBMCs
| Treatment | Concentration (µg/mL) | % IFN-α+ pDCs |
| Untreated Control | 0 | < 1% |
| This compound | 1 | Significantly Increased |
pDCs: Plasmacytoid Dendritic Cells.
Table 5: Apoptosis Analysis of PBMCs
| Treatment (48h) | Concentration (µM) | % Annexin V+ / PI- Cells | % Annexin V+ / PI+ Cells |
| Untreated Control | 0 | Baseline | Baseline |
| This compound | 1 | No significant change | No significant change |
| Positive Control (e.g., Staurosporine) | Varies | Increased | Increased |
PI: Propidium Iodide.
Experimental Protocols
The following protocols provide detailed methodologies for the analysis of immune cells treated with this compound using flow cytometry.
Protocol 1: In Vitro Treatment of Immune Cells with this compound
This protocol describes the general procedure for treating immune cells with this compound prior to flow cytometric analysis.
Materials:
-
Isolated immune cells (e.g., PBMCs, purified DCs, macrophages, or NK cells)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in sterile, endotoxin-free water or DMSO)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Isolate desired immune cells using standard laboratory procedures (e.g., Ficoll-Paque density gradient centrifugation for PBMCs, or magnetic-activated cell sorting for specific cell populations).
-
Cell Seeding: Resuspend cells in complete RPMI-1640 medium and seed into appropriate cell culture plates at a desired density (e.g., 1 x 10^6 cells/mL).
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 5 µg/mL). Add the this compound dilutions to the cell cultures. Include an untreated control (vehicle only).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the cell type and the markers being analyzed.
Protocol 2: Flow Cytometry Staining for Cell Surface Markers
This protocol details the staining of cell surface antigens to identify and phenotype immune cell populations and their activation status.
Materials:
-
This compound-treated cells (from Protocol 1)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., anti-CD16/32 for murine cells, or Human Fc Block for human cells)
-
Fluorochrome-conjugated antibodies against surface markers of interest (see suggested panels below)
-
Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
-
96-well V-bottom plates or FACS tubes
Suggested Antibody Panels:
-
Dendritic Cell Activation: Anti-CD11c, Anti-MHC Class II, Anti-CD40, Anti-CD80, Anti-CD86
-
Macrophage Activation: Anti-CD11b, Anti-F4/80 (murine), Anti-CD14 (human), Anti-CD40, Anti-CD86
-
T Cell/NK Cell Activation: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD56 (human), Anti-NK1.1 (murine), Anti-CD69
Procedure:
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to V-bottom 96-well plates or FACS tubes.
-
Washing: Centrifuge at 300-400 x g for 5 minutes and discard the supernatant. Wash the cells with 200 µL of cold FACS buffer and repeat the centrifugation.
-
Fc Blocking: Resuspend the cell pellets in 50 µL of FACS buffer containing Fc Block and incubate for 10-15 minutes at 4°C.
-
Surface Staining: Without washing, add the pre-titrated cocktail of fluorochrome-conjugated antibodies to each well or tube. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 200 µL of cold FACS buffer.
-
Viability Staining (if not using a fixable dye): If using a non-fixable viability dye like 7-AAD or PI, add it to the cells shortly before analysis according to the manufacturer's instructions.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 200 µL) for immediate acquisition on a flow cytometer.
Protocol 3: Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokines, such as IFN-α, which is critical for evaluating the response to this compound.
Note: For cytokine analysis, a protein transport inhibitor (e.g., Brefeldin A or Monensin) must be added during the final 4-6 hours of cell culture to block cytokine secretion and allow their accumulation within the cell.
Materials:
-
Surface-stained cells (from Protocol 2, steps 1-5, using a fixable viability dye is recommended)
-
Fixation/Permeabilization Buffer (e.g., from a commercial kit)
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies for intracellular targets (e.g., Anti-IFN-α)
Procedure:
-
Surface Staining: Perform surface staining as described in Protocol 2.
-
Fixation: After the final wash of the surface staining, resuspend the cells in 100-200 µL of Fixation/Permeabilization solution. Incubate for 20 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 200 µL of Permeabilization/Wash Buffer.
-
Intracellular Staining: Resuspend the cell pellet in 50-100 µL of Permeabilization/Wash Buffer containing the fluorochrome-conjugated intracellular antibody cocktail. Incubate for 30-45 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 200 µL of Permeabilization/Wash Buffer.
-
Resuspension and Acquisition: Resuspend the final cell pellet in FACS buffer and acquire the data on a flow cytometer.
Protocol 4: Apoptosis Assay
This protocol is used to assess whether this compound induces apoptosis in the treated cells.
Materials:
-
This compound-treated cells (from Protocol 1)
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) or 7-AAD solution
Procedure:
-
Cell Harvesting and Washing: Harvest cells as described in Protocol 2 and wash once with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V and PI or 7-AAD to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Acquisition: Analyze the cells by flow cytometry immediately (within 1 hour).
Data Analysis
Appropriate gating strategies are crucial for accurate analysis of flow cytometry data. A general gating strategy involves:
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the cell population of interest to exclude debris.
-
Singlet Gating: Use FSC-A vs. FSC-H to exclude doublets.
-
Viability Gating: Gate on live cells using a viability dye.
-
Cell-Specific Gating: Use specific markers to identify cell populations of interest (e.g., CD11c+ for DCs, CD3+ for T cells).
-
Analysis of Activation Markers/Cytokines: Analyze the expression of activation markers or intracellular cytokines within the gated populations.
Fluorescence Minus One (FMO) controls should be used to set accurate gates for positively stained populations.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the immunomodulatory effects of this compound using flow cytometry. By following these detailed methodologies, researchers can obtain robust and reproducible data on the activation of various immune cell subsets, contributing to a deeper understanding of TLR7-mediated immune responses and the therapeutic potential of this compound.
References
Troubleshooting & Optimization
Gardiquimod solubility and preparation of aqueous solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of Gardiquimod and the preparation of aqueous solutions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing aqueous solutions of this compound is sterile, endotoxin-free physiological water (0.9% NaCl) or endotoxin-free water.[1][2][3][4] For non-aqueous applications or higher concentration stock solutions, this compound is also soluble in DMSO.[5]
Q2: What is the solubility of this compound in aqueous and organic solvents?
A2: this compound has a defined solubility in several common laboratory solvents. Please refer to the data table below for specific concentrations.
Q3: How should I store this compound powder and prepared solutions?
A3: Lyophilized this compound powder should be stored at -20°C and is stable for at least one year.[1] Once reconstituted, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, where it is stable for up to six months.[1] Some suppliers recommend storing solutions for up to one month at -20°C.[6] For solutions prepared in DMSO, storage at -80°C is recommended for up to one year.[5]
Q4: What is the mechanism of action for this compound?
A4: this compound is a potent and specific agonist for Toll-like receptor 7 (TLR7), which is located in the endosomes of immune cells like dendritic cells (DCs) and B cells.[1][2][3] Upon binding to TLR7, this compound triggers a signaling cascade dependent on the MyD88 adaptor protein.[3][7] This leads to the activation of transcription factors such as NF-κB and Interferon Regulatory Factors (IRFs), resulting in the production of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines.[2][7]
Q5: What are the typical working concentrations for this compound in experiments?
A5: The optimal working concentration depends on the specific application. For cell-based assays, a concentration range of 0.1 - 3 µg/ml is commonly used.[2] For in vivo studies in mice, a typical dose is 10-100 µg per mouse.[1] It is important to note that at concentrations above 3-10 µg/ml, this compound may also activate TLR8, particularly the human version.[2][6]
Data Presentation
This compound Solubility Data
| Solvent | Solubility |
| Physiological Water | 1 mg/ml[1][2] |
| DMSO | up to 100 mM / 45 mg/mL[5] |
| DMF | 18 mg/mL[5] |
Experimental Protocols
Preparation of a 1 mg/ml Aqueous Stock Solution
This protocol describes the preparation of a sterile stock solution from lyophilized this compound.
Materials:
-
Vial of lyophilized this compound (e.g., 5 mg)
-
Sterile, endotoxin-free physiological water (0.9% NaCl) or endotoxin-free water
-
Sterile pipette and tips
-
Sterile, polypropylene (B1209903) microcentrifuge tubes for aliquoting
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Equilibration: Allow the vial of lyophilized this compound and the sterile water to equilibrate to room temperature before opening.
-
Reconstitution: To prepare a 1 mg/ml solution from a 5 mg vial, carefully add 5 ml of sterile, endotoxin-free physiological water.[1]
-
Dissolution: Mix the solution by gently pipetting up and down.[1] Avoid vigorous vortexing to prevent foaming. Ensure that all powder is completely dissolved and the solution is clear.
-
Aliquoting: Dispense the solution into smaller, single-use aliquots in sterile polypropylene tubes. This is critical to prevent contamination and degradation from repeated freeze-thaw cycles.[1]
-
Storage: Immediately store the aliquots at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve completely in water. | Insufficient mixing or low temperature. | Ensure the solution is at room temperature. Continue to mix by gentle pipetting. If issues persist with a non-aqueous solvent like DMSO, brief sonication may be recommended.[5] |
| Precipitate forms after diluting a DMSO stock solution into aqueous buffer. | This compound is less soluble in the final aqueous buffer than in the concentrated DMSO stock. This is a common issue with hydrophobic compounds.[8] | Decrease the final concentration of this compound in the aqueous buffer. Ensure the concentration of DMSO in the final working solution is kept to a minimum (typically <0.5%) as it can be toxic to cells. Prepare the aqueous solution directly as described in the protocol above to avoid this issue. |
| Loss of compound activity over time. | Improper storage or multiple freeze-thaw cycles. | Always store aliquots at -20°C (or -80°C for DMSO stocks) and avoid repeated freeze-thaw cycles.[1][5] Use a fresh aliquot for each experiment. |
| Variability between experiments. | Inconsistent solution preparation or handling. | Strictly follow the standardized protocol for solution preparation. Ensure the solution is fully equilibrated to room temperature and precipitate-free before use in an assay.[6] |
Visualizations
This compound Signaling Pathway
Caption: this compound activates the TLR7 signaling pathway.
Experimental Workflow: Aqueous Solution Preparation
Caption: Workflow for preparing this compound aqueous solution.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. invivogen.com [invivogen.com]
- 3. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | HIV Protease | TLR | TargetMol [targetmol.com]
- 6. This compound | TLR7 agonist | Hello Bio [hellobio.com]
- 7. This compound: a Toll-like receptor-7 agonist that inhibits HIV type 1 infection of human macrophages and activated T cells. | Sigma-Aldrich [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Gardiquimod Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing Gardiquimod in their experiments. The following sections address potential off-target effects, particularly at high concentrations, and offer troubleshooting advice and frequently asked questions to ensure accurate and reliable experimental outcomes.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, focusing on differentiating on-target TLR7 activity from potential off-target effects.
| Question/Issue | Possible Cause | Recommended Action |
| Unexpectedly broad immune cell activation in human PBMC assays at high this compound concentrations (>10 µg/mL). | At high concentrations, this compound can activate human Toll-like Receptor 8 (TLR8) in addition to its primary target, TLR7.[1][2] TLR8 is expressed by myeloid cells, which can lead to a broader inflammatory response. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the EC50 for your specific cell type and readout. Use the lowest effective concentration to minimize potential off-target effects. 2. Cell-Specific Assays: Use cell lines or primary cells that express only TLR7 or TLR8 to dissect the specific contribution of each receptor to the observed phenotype. HEK293 cells transfected with either human TLR7 or TLR8 are a common model system. 3. TLR8 Antagonist: In human cell systems, consider co-treatment with a specific TLR8 antagonist to block any potential off-target signaling through this receptor. |
| Inconsistent or weaker than expected activation in murine cells at high concentrations. | This compound is reported to be specific for murine TLR7 and does not activate murine TLR8, even at high concentrations.[1] If using a mixed immune cell population, the response will be limited to TLR7-expressing cells. | 1. Confirm Cell Type: Ensure your murine cells of interest express TLR7. 2. Positive Controls: Use a known potent TLR7 agonist with a similar mechanism of action as a positive control to validate your assay system. |
| Observed antiviral activity in an in vitro assay appears independent of the canonical TLR7 signaling pathway. | This compound has been shown to inhibit HIV-1 reverse transcriptase activity at concentrations between 6 µM and 60 µM.[3] This suggests a potential off-target interaction that is independent of TLR7 signaling. | 1. MyD88 Inhibition: To confirm if the antiviral effect is TLR7-dependent, use a MyD88 inhibitor. MyD88 is a critical adaptor protein in the TLR7 signaling cascade.[3] 2. Reverse Transcriptase Assay: If a direct effect on a viral enzyme is suspected, perform a purified enzyme assay to test for direct inhibition by this compound. |
| High background or non-specific cell death observed at high concentrations. | High concentrations of any small molecule can lead to non-specific effects or cytotoxicity. | 1. Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., LDH or MTT assay) in parallel with your functional assays to determine the toxic concentration range of this compound for your specific cell type.[4] 2. Solubility Check: Ensure this compound is fully solubilized at the tested concentrations. Precipitated compound can cause artifacts. |
II. Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent and specific agonist of Toll-like Receptor 7 (TLR7) in both humans and mice.[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), leading to the activation of innate immune responses.[1] Activation of TLR7 by this compound initiates a signaling cascade through the MyD88 adaptor protein, resulting in the production of pro-inflammatory cytokines and type I interferons.[3]
2. What are the known off-target effects of this compound at high concentrations?
The most well-documented off-target effect of this compound is the activation of human TLR8 at high concentrations (variably reported as >3 µg/mL or >10 µg/mL).[1][2] It is important to note that this compound does not appear to activate murine TLR8.[1] Additionally, one study has reported the inhibition of HIV-1 reverse transcriptase at micromolar concentrations.[3] Comprehensive screening for other off-target effects, such as kinase or broad receptor binding, is not extensively reported in publicly available literature.
3. How can I assess the selectivity of this compound in my experimental system?
To ensure the observed effects are mediated by TLR7, researchers can perform several control experiments:
-
Use TLR7 knockout/knockdown cells: The biological effect of this compound should be absent in cells lacking TLR7.
-
Employ a specific TLR7 antagonist: Co-treatment with a TLR7 antagonist should block the effects of this compound.
-
Profile against a broader panel of targets: For in-depth characterization, consider performing a kinase panel screen or a receptor binding assay to identify any other potential off-target interactions.
4. What are the typical working concentrations for this compound?
The effective concentration of this compound can vary depending on the cell type and the specific assay. For in vitro studies, concentrations in the range of 0.1 to 3 µg/mL are often reported to be effective for TLR7 stimulation.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment while minimizing the risk of off-target effects.
III. Data on this compound Specificity
The following table summarizes the known on-target and potential off-target activities of this compound.
| Target | Species | Activity | Effective Concentration | Reference |
| TLR7 | Human, Mouse | Agonist (On-Target) | 0.1 - 3 µg/mL | [5] |
| TLR8 | Human | Agonist (Off-Target) | >3 µg/mL or >10 µg/mL | [1][2] |
| TLR8 | Mouse | No activity | Not Applicable | [1] |
| HIV-1 Reverse Transcriptase | N/A (Enzyme) | Inhibitor (Potential Off-Target) | 6 µM - 60 µM | [3] |
IV. Experimental Protocols & Workflows
For researchers wishing to conduct their own off-target profiling, the following sections provide generalized protocols for standard industry assays.
A. Kinase Selectivity Profiling
This workflow outlines the general steps for assessing the inhibitory activity of a compound against a large panel of kinases.
Caption: Workflow for in vitro kinase selectivity profiling.
B. Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine if a compound interacts with a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
V. Signaling Pathways
A. On-Target TLR7 Signaling
This compound activates TLR7 in the endosome, leading to the recruitment of MyD88 and subsequent activation of transcription factors like NF-κB and IRF7, resulting in the production of inflammatory cytokines and type I interferons.
Caption: Simplified on-target TLR7 signaling pathway for this compound.
B. Potential Off-Target TLR8 Signaling (Human)
At high concentrations, this compound may activate human TLR8, which also signals through MyD88 and leads to the production of inflammatory cytokines.
Caption: On- and potential off-target receptor activation by this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | TLR7 agonist | Hello Bio [hellobio.com]
- 3. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Gardiquimod Efficacy in Cell-Based Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gardiquimod in cell-based assays. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent synthetic agonist of Toll-like Receptor 7 (TLR7), a pattern recognition receptor primarily located in the endosomes of immune cells.[1] Upon binding, this compound activates TLR7, initiating a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines and type I interferons.[2]
Q2: My cells are not responding to this compound treatment. What are the possible causes?
Several factors could contribute to a lack of cellular response to this compound:
-
Cell Line Suitability: Ensure the cell line used expresses TLR7. While cell lines like HEK293 can be engineered to express TLR7, others may have low or no endogenous expression.[3] Cell types such as plasmacytoid dendritic cells (pDCs), B cells, and some myeloid cells are known to express TLR7.[1]
-
Incorrect Reagent Handling and Storage: this compound is typically supplied as a lyophilized powder and should be stored at -20°C.[4] Reconstituted solutions should also be stored at -20°C and repeated freeze-thaw cycles should be avoided to maintain potency.[4]
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell types. A dose-response experiment is recommended to determine the optimal concentration for your specific assay.
-
Assay-Specific Issues: The readout of your assay (e.g., NF-κB activation, cytokine production) may have its own set of technical challenges. Ensure all components of your detection system are functioning correctly.
Q3: I am observing a weaker than expected response. How can I optimize my experiment?
To enhance a suboptimal response to this compound, consider the following:
-
Optimize this compound Concentration: Increase the concentration of this compound within the recommended range. A titration experiment is crucial to identify the concentration that yields the maximal response in your specific cell type.
-
Increase Incubation Time: The kinetics of the cellular response can vary. Extending the incubation time with this compound may lead to a more robust signal.
-
Check Cell Health and Density: Ensure cells are healthy, viable, and plated at an optimal density. Overly confluent or stressed cells may exhibit a dampened response.
-
Co-stimulation: In some contexts, co-stimulation with other agents may be necessary to achieve a strong response. For example, in T-cell activation assays, co-stimulation with anti-CD3/CD28 antibodies can be employed.
Q4: Are there any known off-target effects of this compound?
While this compound is a specific agonist for TLR7, at high concentrations (greater than 10 µg/mL), it may activate human TLR8, though not mouse TLR8.[2] This is an important consideration when working with human cells that may also express TLR8.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| No or low NF-κB activation | Cell line does not express TLR7. | Use a positive control cell line known to express TLR7 (e.g., HEK-Blue™ hTLR7 cells).[5] |
| Improper this compound storage or handling. | Ensure this compound is stored at -20°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[4] | |
| Suboptimal this compound concentration. | Perform a dose-response curve to determine the optimal concentration for your cell line. | |
| Issues with the NF-κB reporter system. | Verify the functionality of your reporter assay with a known NF-κB activator (e.g., TNF-α). | |
| High background signal | Contamination of reagents or cell culture. | Use sterile techniques and test reagents for endotoxin (B1171834) contamination. |
| Serum components interfering with the assay. | Heat-inactivate the serum used in the cell culture medium.[6] | |
| Inconsistent results between experiments | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure consistent cell viability and density for each experiment. |
| Inconsistent reagent preparation. | Prepare fresh dilutions of this compound and other critical reagents for each experiment. |
Quantitative Data Summary
Table 1: Dose-Dependent Proliferation of Murine Splenocytes Treated with this compound and Imiquimod (B1671794) [3]
| Concentration (µg/mL) | This compound (OD 570 nm) | Imiquimod (OD 570 nm) |
| 0 | 0.25 ± 0.02 | 0.25 ± 0.02 |
| 0.3125 | 0.35 ± 0.03 | 0.30 ± 0.02 |
| 0.625 | 0.45 ± 0.04 | 0.38 ± 0.03 |
| 1.25 | 0.58 ± 0.05 | 0.48 ± 0.04 |
| 2.5 | 0.55 ± 0.04 | 0.45 ± 0.04 |
| 5 | 0.52 ± 0.04 | 0.42 ± 0.03 |
Table 2: Cytokine Production in PHA-activated Human PBMCs Treated with 1 µM this compound [2]
| Time (hours) | IFN-α mRNA (relative to untreated) | IFN-α Protein (pg/mL) |
| 2 | ~150 | ~200 |
| 24 | - | ~800 |
| 48 | - | ~1200 |
Experimental Protocols
Key Experiment 1: NF-κB Activation Assay in HEK-Blue™ hTLR7 Cells
Objective: To determine the activation of NF-κB in response to this compound stimulation using a reporter cell line.
Methodology:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 104 cells/well in 180 µL of growth medium.
-
This compound Preparation: Prepare serial dilutions of this compound in growth medium.
-
Cell Stimulation: Add 20 µL of the this compound dilutions to the respective wells. Include a positive control (e.g., a known TLR7 agonist) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Detection: Add 20 µL of QUANTI-Blue™ Solution to each well and incubate at 37°C for 1-3 hours.
-
Measurement: Measure the optical density at 620-655 nm using a spectrophotometer.
Key Experiment 2: Cytokine Production Assay in Murine Splenocytes
Objective: To measure the production of cytokines from murine splenocytes upon stimulation with this compound.
Methodology:
-
Splenocyte Isolation: Isolate splenocytes from a mouse spleen using standard procedures.
-
Cell Seeding: Seed the splenocytes in a 24-well plate at a density of 2 x 106 cells/well in 1 mL of complete RPMI medium.
-
This compound Stimulation: Add this compound to the desired final concentration. Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-6, IFN-γ) in the supernatant using an ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: this compound signaling pathway via TLR7.
Caption: General workflow for a cell-based assay with this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. invivogen.com [invivogen.com]
- 6. invivogen.com [invivogen.com]
Gardiquimod Technical Support Center: Minimizing Toxicity in Animal Models
Welcome to the Gardiquimod Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity and troubleshooting common issues encountered during in-animal model experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an imidazoquinoline compound that acts as a specific agonist for Toll-like receptor 7 (TLR7) in both humans and mice.[1] TLR7 is a pattern recognition receptor located in the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells. Upon activation by this compound, TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFN-α/β), key components of the innate immune response against viral infections and cancer.[1][2]
Q2: What are the common signs of this compound-induced toxicity in animal models?
A2: Systemic administration of this compound can lead to a range of adverse effects, primarily due to a systemic inflammatory response. Common clinical signs include:
-
Influenza-like symptoms (e.g., lethargy, ruffled fur, hunched posture)
-
Weight loss
-
Splenomegaly (enlargement of the spleen)[2]
-
Lymphopenia (reduction in lymphocytes)[2]
-
Elevated levels of pro-inflammatory cytokines in circulation[2]
In some cases, prolonged or high-dose administration of TLR7 agonists has been associated with more severe, unexpected toxicities such as a fatal myeloproliferative disorder or macrophage activation syndrome in mice, which may not be directly related to nephritis.[3]
Q3: What is a recommended safe and effective dose of this compound in mice?
A3: A dose of 1 mg/kg has been identified as a biologically active and safe dose for this compound in mice for anti-tumor therapy.[4] However, the optimal dose will depend on the specific animal model, the route of administration, and the experimental goals. It is always recommended to perform a dose-response study to determine the optimal balance between efficacy and toxicity for your specific application.
Q4: How should this compound be prepared and stored for in vivo studies?
A4: this compound is typically supplied as a lyophilized powder. It should be reconstituted in sterile, endotoxin-free water.[2] For storage, it is recommended to keep the lyophilized powder and reconstituted solutions at -20°C.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted solution into single-use volumes.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Animal Mortality | Overdosing: The administered dose may be too high for the specific animal strain, age, or health status. | - Immediately review the dosing calculations and protocol. - Consider reducing the dose for subsequent experiments. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Systemic Inflammatory Response Syndrome (SIRS): High levels of systemic cytokines can lead to a fatal "cytokine storm." | - Monitor animals closely for clinical signs of toxicity. - Consider localized delivery (e.g., peritumoral injection) to minimize systemic exposure. - Evaluate the use of anti-inflammatory agents, though this may interfere with the intended immunostimulatory effect. | |
| Myeloproliferative Disorder/Macrophage Activation Syndrome: As observed with other TLR7 agonists, this can be a severe, non-obvious cause of mortality.[3] | - If unexpected deaths occur without signs of a typical cytokine storm, consider histopathological analysis of the spleen, liver, and bone marrow. - Be aware that this may be a class effect of potent TLR7 agonists. | |
| Lack of Efficacy (No Immune Activation) | Suboptimal Dose or Route of Administration: The dose may be too low to elicit a significant immune response, or the administration route may not be optimal for reaching the target immune cells. | - Increase the dose in a stepwise manner, while carefully monitoring for toxicity. - Consider alternative administration routes. For example, intraperitoneal or subcutaneous injection may lead to a more robust systemic response compared to oral administration. |
| Incorrect Formulation or Storage: Improper handling of this compound can lead to degradation and loss of activity. | - Ensure that this compound is reconstituted in sterile, endotoxin-free water and stored at -20°C in aliquots. - Avoid repeated freeze-thaw cycles. | |
| Immune Tolerance: Repeated administration of TLR agonists can sometimes lead to a state of hyporesponsiveness. | - Consider a less frequent dosing schedule to allow the immune system to recover. | |
| Inconsistent Results Between Animals | Variability in Administration Technique: Inconsistent injection placement or volume can lead to variable drug exposure. | - Ensure all personnel are thoroughly trained and standardized on the administration technique (e.g., intraperitoneal injection, oral gavage). |
| Biological Variability: Individual animals can have different sensitivities to this compound. | - Increase the number of animals per group to improve statistical power and account for individual variation. - Ensure that animals are age- and sex-matched. |
Data on this compound and Similar TLR7 Agonist Toxicity
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Imiquimod (B1671794) | Rat | Oral | 1665 mg/kg | [5] |
| Thymoquinone | Mouse | Intraperitoneal | 104.7 mg/kg | [5] |
| Thymoquinone | Mouse | Oral | 870.9 mg/kg | [5] |
| Thymoquinone | Rat | Intraperitoneal | 57.5 mg/kg | [5] |
| Thymoquinone | Rat | Oral | 794.3 mg/kg | [5] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the animals in a test group. This data should be used for guidance only, and the specific toxicity of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
Materials:
-
This compound solution (reconstituted in sterile, endotoxin-free water)
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
70% ethanol
-
Animal restraint device (optional)
Procedure:
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably. The mouse should be positioned on its back with its head tilted slightly downwards.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Site Preparation: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity. Gently aspirate to ensure the needle has not entered a blood vessel or organ. Slowly inject the this compound solution.
-
Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as lethargy, ruffled fur, or abnormal breathing.
Protocol 2: Oral Gavage of this compound in Mice
Materials:
-
This compound solution
-
Flexible or rigid oral gavage needle (20-22 gauge for adult mice)
-
Sterile 1 mL syringe
-
Animal restraint device
Procedure:
-
Animal Restraint: Firmly restrain the mouse to prevent movement of the head and body.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.
-
Post-administration Monitoring: Carefully remove the gavage needle and return the mouse to its cage. Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Visualizing Key Pathways and Workflows
This compound Signaling Pathway
Caption: this compound activates the TLR7 signaling pathway.
Experimental Workflow for Assessing this compound Toxicity
Caption: Workflow for evaluating this compound toxicity in vivo.
Troubleshooting Logic for Unexpected Mortality
References
- 1. invivogen.com [invivogen.com]
- 2. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oral ld50 values: Topics by Science.gov [science.gov]
Technical Support Center: Overcoming Gardiquimod Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gardiquimod. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a specific agonist for Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor.[1] Activation of TLR7 triggers downstream signaling pathways, primarily through MyD88, leading to the activation of transcription factors NF-κB and Interferon Regulatory Factor 7 (IRF7).[1][2] This results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, which in turn can stimulate an anti-tumor immune response.[1][3]
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound:
-
Low or absent TLR7 expression: The target cell line may not express sufficient levels of TLR7. TLR7 expression can vary significantly between different cancer types and even between cell lines of the same cancer type.[4]
-
Defects in the TLR7 signaling pathway: Mutations or alterations in downstream signaling components, such as MyD88 or TRAF6, could impair the cellular response to TLR7 activation.
-
Rapid drug degradation: The experimental conditions might lead to the rapid degradation of this compound, preventing it from reaching its intracellular target.
-
Development of acquired resistance: Prolonged or repeated exposure to this compound may lead to the development of resistance mechanisms.
Q3: Can this compound treatment paradoxically promote tumor growth?
Some studies have suggested that in certain contexts, such as non-small cell lung cancer, the activation of TLR7 on malignant cells can promote tumor progression and chemoresistance.[5][6][7] This pro-tumorigenic effect may be associated with the recruitment of myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment.[6]
Troubleshooting Guides
Issue 1: No observable effect of this compound on the cancer cell line.
Possible Cause 1: Low or absent TLR7 expression.
-
Troubleshooting Step 1: Verify TLR7 expression.
-
Method: Use quantitative PCR (qPCR), Western blotting, or flow cytometry to determine the expression level of TLR7 in your cancer cell line.[4][5][6]
-
Interpretation: Compare the TLR7 expression of your cell line to a positive control cell line known to express TLR7 (e.g., certain melanoma or lymphoma cell lines).[8][9]
-
-
Troubleshooting Step 2: Consider using a different cell line.
-
If TLR7 expression is confirmed to be absent or very low, consider using a different cancer cell line that is known to express TLR7.
-
Possible Cause 2: Ineffective this compound concentration or treatment duration.
-
Troubleshooting Step 1: Perform a dose-response and time-course experiment.
-
Method: Treat the cancer cell line with a range of this compound concentrations (e.g., 0.1 µg/mL to 10 µg/mL) for different durations (e.g., 6, 12, 24, 48 hours).[8]
-
Endpoint: Measure a relevant biological endpoint, such as cell viability (MTT or CellTiter-Glo assay), apoptosis, or cytokine production (ELISA).[8][10]
-
Interpretation: Determine the optimal concentration and treatment time for your specific cell line and experimental setup.
-
Possible Cause 3: Degradation of this compound.
-
Troubleshooting Step 1: Ensure proper storage and handling.
-
Method: Store this compound as recommended by the manufacturer, typically desiccated at -20°C. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Issue 2: The cancer cell line initially responds to this compound but develops resistance over time.
Possible Cause 1: Downregulation of TLR7 expression.
-
Troubleshooting Step 1: Monitor TLR7 expression in resistant cells.
-
Troubleshooting Step 2: Investigate mechanisms of TLR7 downregulation.
-
Method: Explore potential epigenetic modifications (e.g., DNA methylation, histone deacetylation) that may be silencing the TLR7 gene.
-
Possible Cause 2: Alterations in downstream signaling pathways.
-
Troubleshooting Step 1: Assess NF-κB and IRF7 activation.
-
Method: Use reporter assays, Western blotting for nuclear translocation of NF-κB subunits (p50, p65), or phosphorylation of IRF3/7 to compare the signaling response in sensitive versus resistant cells upon this compound treatment.[13][14][15][16]
-
Interpretation: A diminished activation of these pathways in resistant cells would suggest a block in the signaling cascade.
-
Possible Cause 3: Emergence of a pro-tumorigenic signaling response.
-
Troubleshooting Step 1: Profile the cytokine and chemokine secretion.
-
Method: Use multiplex cytokine arrays or ELISAs to compare the secretome of sensitive and resistant cells after this compound treatment.[17][18][19]
-
Interpretation: An increase in immunosuppressive cytokines (e.g., IL-10, TGF-β) or factors that recruit MDSCs (e.g., CCL2, GM-CSF) in resistant cells could indicate a switch to a pro-tumorigenic response.[6]
-
Strategies to Overcome this compound Resistance
1. Combination Therapies
Combining this compound with other anti-cancer agents can be an effective strategy to overcome resistance.
-
Chemotherapy: this compound can enhance the efficacy of conventional chemotherapeutic drugs like doxorubicin (B1662922) by stimulating an anti-tumor immune response.[20]
-
DC Vaccines: The combination of this compound with dendritic cell (DC)-based vaccines has been shown to improve anti-tumor effects in melanoma models.[8][9]
-
Immune Checkpoint Inhibitors: Combining this compound with checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) may synergistically enhance the anti-tumor immune response.
2. Novel Drug Delivery Systems
Encapsulating this compound in nanoparticles or other delivery vehicles can improve its local concentration at the tumor site, thereby enhancing its efficacy and reducing systemic toxicity.[1]
Data Presentation
Table 1: Example Dose-Response of Cancer Cell Lines to this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Assay Method | Reference |
| B16-F10 | Murine Melanoma | Not specified (effective at 1 µg/mL for cytotoxicity) | MTT Assay | [8] |
| MCA-38 | Murine Colon Adenocarcinoma | Not specified (effective at 1 µg/mL for cytotoxicity) | MTT Assay | [8] |
Table 2: Effect of this compound on Cytokine Production
| Cell Type | This compound Concentration | Cytokine Measured | Fold Increase (vs. Control) | Assay Method | Reference |
| Murine Splenocytes | 1 µg/mL | IFN-γ | Significant increase | Real-time PCR | [8] |
| Human PBMCs | 1 µM | IFN-α mRNA | ~8-fold at 2h | Real-time PCR | [3] |
| Human PBMCs | 1 µM | IFN-α protein | >200 pg/mL at 24h | ELISA | [3] |
Experimental Protocols
1. Protocol for Assessing Cell Viability (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[10]
2. Protocol for Quantifying TLR7 Expression by Flow Cytometry
-
Harvest cells and adjust the cell count to 1 x 10⁶ cells per sample.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit.
-
Incubate the cells with a PE-conjugated anti-TLR7 antibody or an isotype control antibody for 30 minutes at 4°C in the dark.[5][6]
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of TLR7-positive cells and the mean fluorescence intensity.[5][6]
3. Protocol for Measuring NF-κB Activation (Nuclear Translocation)
-
Grow cells on coverslips or in a multi-well imaging plate.
-
Treat the cells with this compound for various time points (e.g., 0, 30, 60, 120 minutes).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against an NF-κB subunit (e.g., p65).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the nuclear translocation of the NF-κB subunit.[7][13]
Visualizations
Caption: this compound signaling pathway via TLR7 activation.
Caption: Troubleshooting workflow for lack of this compound response.
Caption: Strategies to overcome this compound resistance.
References
- 1. TLR7 Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 2. invivogen.com [invivogen.com]
- 3. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precise determination of toll-like receptor (TLR) 7 expression in multiple human tumor types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Toll like receptor 7 expressed by malignant cells promotes tumor progression and metastasis through the recruitment of myeloid derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Triggering of TLR7 and TLR8 expressed by human lung cancer cells induces cell survival and chemoresistance [jci.org]
- 8. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. diva-portal.org [diva-portal.org]
- 18. mesoscale.com [mesoscale.com]
- 19. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 20. Synergy of purine-scaffold TLR7 agonist with doxorubicin on systemic inhibition of lymphoma in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and disposing of Gardiquimod
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gardiquimod.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic imidazoquinoline compound that acts as a potent and specific agonist for Toll-like Receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to viral single-stranded RNA.[1] Upon binding to TLR7, this compound initiates a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β).[1]
2. What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
| Condition | Lyophilized Powder | Reconstituted Solution |
| Storage Temperature | -20°C | -20°C |
| Stability | Up to 12 months | Up to 6 months |
| Handling Notes | Shipped at ambient temperature. Store under desiccating conditions. | Aliquot to avoid repeated freeze-thaw cycles. |
3. How should I reconstitute lyophilized this compound?
This compound is typically supplied as a lyophilized powder. Reconstitution should be performed using sterile, endotoxin-free water or DMSO. For example, adding 5 ml of endotoxin-free physiological water to a 5 mg vial will yield a 1 mg/ml stock solution. Vortex gently until the powder is completely dissolved.
4. What personal protective equipment (PPE) should be worn when handling this compound?
According to the Safety Data Sheet (SDS), this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate PPE should always be worn.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the powder outside of a chemical fume hood, a NIOSH-approved respirator may be necessary to avoid inhalation.
5. How should I dispose of this compound waste?
This compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Solid Waste: Unused powder, contaminated vials, pipette tips, and gloves should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Disposal Compliance: Always follow your institution's specific guidelines for hazardous waste disposal, as well as local, state, and federal regulations.
Troubleshooting Guides
Issue 1: Low or No NF-κB Activation in Reporter Assay
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your assay. The optimal working concentration typically ranges from 0.1 to 3 µg/ml.[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Cell Line Does Not Express TLR7 | Confirm that your cell line endogenously expresses TLR7. Cell lines like HEK293 do not naturally express TLR7 and require co-transfection with a TLR7-expressing plasmid. |
| Inactive this compound | Ensure this compound has been stored and handled correctly to prevent degradation. If in doubt, use a fresh vial or a new aliquot. |
| Suboptimal Incubation Time | The incubation time for cell stimulation can vary. A typical range is 6 to 24 hours. Optimize the incubation time for your specific experimental setup. |
| Issues with Reporter System | Verify the functionality of your NF-κB reporter system using a known positive control, such as TNF-α or PMA. |
Issue 2: High Background Signal in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Endotoxin (B1171834) Contamination | Use endotoxin-free reagents and consumables. Test all components for endotoxin contamination. |
| Cell Culture Contamination | Regularly check your cell cultures for microbial contamination. |
| Cell Viability Issues | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High cell death can lead to non-specific signals. |
| Over-stimulation of Cells | If using high concentrations of this compound, it may lead to some non-specific activation of TLR8 in human cells.[1] Consider reducing the concentration. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Inconsistent this compound Aliquots | Ensure that reconstituted this compound is thoroughly mixed before aliquoting. Use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles. |
| Pipetting Errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent reagent delivery. |
| Variations in Incubation Conditions | Maintain consistent temperature, CO2 levels, and humidity in your cell culture incubator. |
Experimental Protocols & Diagrams
NF-κB Activation Reporter Assay
This protocol describes the measurement of NF-κB activation in a reporter cell line (e.g., HEK-Blue™ TLR7 cells) following stimulation with this compound.
Methodology:
-
Seed the reporter cells in a 96-well plate at the recommended density.
-
Incubate the cells overnight to allow for adherence.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., sterile water or DMSO).
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Add the reporter detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Calculate the fold induction of NF-κB activity relative to the vehicle control.
Cytokine Profiling in Human PBMCs
This protocol outlines the measurement of cytokine production from human Peripheral Blood Mononuclear Cells (PBMCs) following stimulation with this compound.
Methodology:
-
Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Seed the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and carefully collect the cell culture supernatant.
-
Measure the concentration of desired cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant using specific ELISA kits, following the manufacturer's instructions.
This compound Signaling Pathway
This compound activates the TLR7 signaling pathway, leading to the production of pro-inflammatory cytokines and type I interferons.
References
Impact of Gardiquimod purity on experimental results
Gardiquimod Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of this compound, a potent and specific Toll-like receptor 7 (TLR7) agonist.[1] The purity of this compound is a critical factor that can significantly influence experimental outcomes.[2][3][4][5] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic imidazoquinoline compound that specifically activates Toll-like receptor 7 (TLR7), an endosomal receptor crucial for antiviral immune responses.[1] Upon binding to TLR7 in immune cells like plasmacytoid dendritic cells (pDCs) and B cells, this compound initiates a MyD88-dependent signaling cascade.[1][6][7] This pathway leads to the activation of key transcription factors, including Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB), resulting in the robust production of Type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines like TNF-α and IL-6.[8][9][10]
Q2: How does the purity of this compound affect its activity?
A2: The purity of this compound is paramount for obtaining reliable and reproducible experimental data.[2][5] Impurities, even in trace amounts, can lead to several issues:
-
Reduced Potency: Contaminants can lower the effective concentration of the active compound, leading to a weaker-than-expected biological response.[3][4]
-
Increased Variability: The presence of unknown substances can cause significant variation between experimental replicates.[4]
-
Cytotoxicity: Impurities may be toxic to cells, reducing viability and confounding the interpretation of results.[3]
For critical experiments, using this compound with a purity of ≥95% is highly recommended.[1]
Q3: My cells are showing low viability after treatment. Is the this compound impure?
A3: While cytotoxic impurities could be a cause, other factors should be considered. High concentrations of this compound itself can affect cell health. It is also known that at concentrations above 10 µg/ml, this compound might activate TLR8, which could contribute to unexpected cellular responses.[1] Always perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and assay. Include a vehicle-only control (e.g., DMSO) to rule out solvent toxicity.
Q4: Can this compound be used to stimulate both human and mouse cells?
A4: Yes, this compound is a specific agonist for both human and mouse TLR7, making it a versatile tool for immunology research in both species.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Lower-than-expected cytokine induction (e.g., IFN-α, TNF-α) | 1. Low Purity Compound: Impurities reduce the effective concentration of this compound.[3][4] | Action: Source high-purity (≥95%) this compound from a reputable supplier. Confirm the purity stated on the certificate of analysis. |
| 2. Suboptimal Concentration: The dose used may be too low for the specific cell type or density. | Action: Perform a dose-response curve (e.g., 0.1 - 5 µg/ml) to determine the optimal concentration for your experiment.[1][11] | |
| 3. Incorrect Reagent Preparation/Storage: this compound may have degraded due to improper storage or handling. | Action: Prepare fresh stock solutions in an appropriate solvent (e.g., sterile DMSO). Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles. | |
| 4. Inappropriate Assay Timing: Cytokine production peaks at different times. The measurement window might be off. | Action: Conduct a time-course experiment, measuring cytokine levels at multiple points (e.g., 6, 18, 24, 48 hours) to find the optimal endpoint.[12][13] | |
| High variability between replicates | 1. Inconsistent Purity: Lot-to-lot variability in purity can lead to inconsistent results. | Action: If possible, use a single, high-purity lot for the entire set of experiments. Always verify the purity of new lots. |
| 2. Pipetting Inaccuracy: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | Action: Prepare intermediate dilutions to work with larger, more manageable volumes. Use calibrated pipettes. | |
| 3. Uneven Cell Plating: Inconsistent cell numbers per well will lead to variable responses. | Action: Ensure a homogenous single-cell suspension before plating. Count cells accurately. | |
| Unexpected cytokine profile or off-target effects | 1. High Concentration: At high concentrations (>10 µg/ml), this compound may activate human TLR8.[1] | Action: Use the lowest effective concentration determined from your dose-response curve to maintain TLR7 specificity. |
| 2. Contamination: Endotoxin (B1171834) (LPS) contamination in reagents or media can activate TLR4, leading to NF-κB activation and cytokine release. | Action: Use endotoxin-free water, media, and reagents. Test reagents for endotoxin contamination if this issue persists. |
Impact of Purity on Experimental Readout: A Comparative Example
The following table illustrates hypothetical, yet realistic, data demonstrating how purity can affect the induction of IFN-α in human peripheral blood mononuclear cells (PBMCs).
| This compound Concentration (µg/mL) | IFN-α Secretion (pg/mL) (Purity >99%) | IFN-α Secretion (pg/mL) (Purity ~95%) |
| 0 (Vehicle Control) | < 20 | < 20 |
| 0.5 | 1500 | 1100 |
| 1.0 | 3200 | 2350 |
| 2.5 | 5500 | 4100 |
| 5.0 | 5800 | 4300 |
Note: Data are for illustrative purposes.
Visualized Pathways and Workflows
This compound-Induced TLR7 Signaling Pathway
This compound activates TLR7 within the endosome, recruiting the adaptor protein MyD88.[1][6][9] This initiates a signaling cascade through IRAK4 and TRAF6, leading to the activation of two primary transcription factor pathways: IRF7, which drives Type I Interferon production, and NF-κB, which promotes the expression of pro-inflammatory cytokines.[6][8][10]
References
- 1. invivogen.com [invivogen.com]
- 2. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. techmate.co.uk [techmate.co.uk]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the immunopotency of Toll-like receptor agonists in an in vitro tissue-engineered immunological model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Gardiquimod vs. Iquimod: A Comparative Guide for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent imidazoquinoline-based Toll-like receptor 7 (TLR7) agonists, gardiquimod and imiquimod (B1671794), in the context of cancer immunotherapy. Both molecules are potent activators of the innate immune system and have demonstrated therapeutic potential. This document objectively presents their performance characteristics, supported by experimental data, to aid in the selection and application of these compounds in research and drug development.
Mechanism of Action: TLR7 Signaling Pathway
This compound and imiquimod exert their immunostimulatory effects by acting as agonists for the endosomally located Toll-like receptor 7. Activation of TLR7 triggers a downstream signaling cascade mediated by the adaptor protein MyD88. This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6), culminating in the activation of the transcription factor nuclear factor-kappa B (NF-κB).[1][2] NF-κB then translocates to the nucleus to induce the expression of various pro-inflammatory cytokines and chemokines, leading to the activation of innate and adaptive immune responses against cancer cells.[1][3] this compound is reported to be approximately 10 times more potent than imiquimod in activating NF-κB.[3]
In Vitro Performance Comparison
This compound consistently demonstrates greater potency than imiquimod in in vitro assays, including the activation of various immune cell types and the induction of cytokine production.
Immune Cell Activation
Both this compound and imiquimod effectively activate a range of immune cells. However, studies indicate that this compound elicits a more robust activation profile.
| Cell Type | Activation Marker | Treatment (1 µg/mL) | % Positive Cells (this compound) | % Positive Cells (Imiquimod) | Fold Increase vs. Control (this compound) | Fold Increase vs. Control (Imiquimod) |
| Murine Splenocytes | CD69 | 24 hours | ~35% | ~25% | ~3.5 | ~2.5 |
| RAW264.7 Macrophages | CD40 | 24 hours | ~60% | ~45% | ~6 | ~4.5 |
| CD80 | 24 hours | ~70% | ~55% | ~7 | ~5.5 | |
| CD86 | 24 hours | ~80% | ~65% | ~8 | ~6.5 |
Table 1: Comparison of Immune Cell Activation by this compound and Imiquimod. Data is extrapolated from graphical representations in Ma et al., 2010.[4][5]
Cytokine Induction
This compound is a more potent inducer of pro-inflammatory cytokines critical for anti-tumor immunity, such as IL-12.
| Cell Line | Cytokine | Treatment (1 µg/mL) | Concentration (pg/mL) - this compound | Concentration (pg/mL) - Imiquimod |
| RAW264.7 Macrophages | IL-12p70 | 48 hours | ~120 | ~80 |
| IL-12p70 | 72 hours | ~180 | ~120 |
Table 2: Comparison of IL-12p70 Secretion Induced by this compound and Imiquimod. Data is extrapolated from graphical representations in Ma et al., 2010.[5]
In Vivo Antitumor Efficacy
In murine models of melanoma, both this compound and imiquimod have demonstrated the ability to delay tumor growth, with this compound exhibiting superior anti-tumor activity.[6]
Murine Melanoma Model
In a B16 melanoma model, treatment with this compound in combination with a dendritic cell (DC) vaccine resulted in a more significant reduction in tumor volume compared to imiquimod with the same vaccine.[4]
| Treatment Group | Mean Tumor Volume (mm³) at Day 12 |
| PBS Control | 1770 ± 370 |
| DC Vaccine + Imiquimod (1 mg/kg) | 930 ± 190 |
| DC Vaccine + this compound (1 mg/kg) | 230 ± 70 |
Table 3: In Vivo Antitumor Efficacy in a Murine B16 Melanoma Model. Data is from Ma et al., 2010.[4]
Experimental Protocols
In Vitro Immune Cell Activation Assay
Objective: To assess the activation of murine splenocytes and macrophages following treatment with this compound or imiquimod.
Methodology:
-
Cell Culture: Murine splenocytes are isolated from C57BL/6 mice. RAW264.7 murine macrophage-like cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 24-well plates and treated with 1 µg/mL of this compound or imiquimod for 24 hours. A vehicle control (e.g., PBS) is included.
-
Flow Cytometry: Cells are harvested and stained with fluorochrome-conjugated antibodies against specific cell surface markers (e.g., CD3, NK1.1, CD69 for splenocytes; CD40, CD80, CD86 for RAW264.7).
-
Data Analysis: The percentage of cells expressing the activation markers is determined using a flow cytometer.
In Vivo Murine Melanoma Model
Objective: To evaluate the in vivo antitumor efficacy of this compound and imiquimod in a syngeneic mouse melanoma model.
Methodology:
-
Animal Model: 6-8 week old female C57BL/6 mice are used.
-
Tumor Inoculation: Mice are subcutaneously injected with 5 x 10^4 B16 melanoma cells in the flank.
-
Treatment Regimen:
-
On day 7 post-tumor inoculation, mice receive an intravenous injection of tumor lysate-loaded dendritic cells (DCs).
-
On days 8 and 10, mice are treated with intraperitoneal injections of this compound (1 mg/kg), imiquimod (1 mg/kg), or a vehicle control.
-
-
Tumor Measurement: Tumor volume is measured every two days starting from day 8.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Lungs may be harvested to assess metastasis.
Conclusion
The available experimental data consistently indicates that this compound is a more potent TLR7 agonist than imiquimod in the context of cancer immunotherapy. It induces a more robust activation of key immune cells and a greater production of anti-tumor cytokines, which translates to superior in vivo anti-tumor efficacy in preclinical models. For researchers and drug development professionals, this compound represents a promising candidate for further investigation as a standalone immunotherapy or in combination with other therapeutic modalities such as checkpoint inhibitors or cancer vaccines.
References
- 1. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Gardiquimod and R848 (resiquimod)
A Guide for Researchers and Drug Development Professionals
Gardiquimod and R848 (resiquimod) are synthetic small molecules belonging to the imidazoquinoline family, known for their potent immune-modulating capabilities. Both compounds are widely utilized in preclinical and clinical research as agonists for Toll-like receptors (TLRs), making them valuable tools in the development of vaccine adjuvants, antiviral agents, and cancer immunotherapies. This guide provides a detailed comparative analysis of their structural properties, mechanisms of action, and biological activities, supported by experimental data and protocols to aid researchers in selecting the appropriate molecule for their specific applications.
Structural and Physicochemical Properties
This compound and R848 share a core 1H-imidazo[4,5-c]quinoline structure, which is fundamental to their biological activity.[1][2] Their primary structural difference lies in a side chain, where this compound possesses a hydroxyl group, whereas R848 has an ether linkage.[2][3] This seemingly minor alteration has significant implications for their receptor specificity and overall potency.
| Property | This compound | R848 (Resiquimod) |
| Chemical Structure | 1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol[4] | 4-amino-2-(ethoxymethyl)-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol[5] |
| Molecular Formula | C₁₇H₂₃N₅O[6][7] | C₁₇H₂₂N₄O₂[3][5] |
| Molecular Weight | 313.41 g/mol [6] | 314.38 g/mol [8] |
| CAS Number | 1020412-43-4[6][9] | 144875-48-9[10] |
| Appearance | Solid powder[2] | Lyophilized powder[10] |
| Solubility | Soluble in DMSO.[2][4] Soluble in water at 1 mg/ml.[7] | Soluble in DMSO and ethanol.[10] Water solubility is poor but improved with hydrochloride salt formulation.[11] |
Mechanism of Action: TLR Signaling
Both this compound and R848 exert their immunomodulatory effects by activating endosomal Toll-like receptors, which are key sensors of the innate immune system that recognize pathogen-associated molecular patterns.[11][12]
-
This compound is a potent and selective agonist for Toll-like receptor 7 (TLR7) in both humans and mice.[1][9] While it is highly specific for TLR7 at lower concentrations, some studies suggest it may activate human TLR8 at higher concentrations (>10 µg/ml).[13][14]
-
R848 (Resiquimod) is a potent agonist for both TLR7 and TLR8 in humans.[8][15][16] In mice, however, TLR8 is considered functionally impaired, making R848 primarily a TLR7 agonist in murine models.[11][12]
Upon binding to their respective TLRs within the endosome of immune cells like dendritic cells (DCs), macrophages, and B-lymphocytes, both compounds trigger a conformational change in the receptor.[12][16] This initiates a downstream signaling cascade through the adaptor protein MyD88 (Myeloid differentiation primary response 88).[8][12] The recruitment of MyD88 leads to the activation of transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors).[10][12] This signaling culminates in the robust production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as Type I interferons (IFN-α/β).[8][15][17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound, toll-like receptor 7 (TLR7) agonist (CAS 1020412-43-4) | Abcam [abcam.com]
- 5. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | TLR7 agonist | Probechem Biochemicals [probechem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. selleckchem.com [selleckchem.com]
- 9. invivogen.com [invivogen.com]
- 10. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. invivogen.com [invivogen.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | TLR7 agonist | Hello Bio [hellobio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 17. invivogen.com [invivogen.com]
Validating the TLR7-Specific Activity of Gardiquimod: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gardiquimod, a potent Toll-like receptor 7 (TLR7) agonist, with other commercially available alternatives. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate agonist for their specific applications and to provide clear protocols for validating TLR7-specific activity.
Introduction to TLR7 Agonists
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system. It recognizes single-stranded RNA (ssRNA) from viruses and synthetic small molecules, triggering a signaling cascade that results in the production of type I interferons and pro-inflammatory cytokines.[1] This activation of the innate immune system makes TLR7 agonists valuable tools in immunology research and promising candidates for vaccine adjuvants and cancer immunotherapeutics. This compound, an imidazoquinoline compound, is a well-established TLR7 agonist known for its high potency.[2][3] This guide compares this compound with two other widely used TLR7 agonists: Imiquimod (B1671794) and CL264.
Comparative Performance of TLR7 Agonists
This compound is a highly specific agonist for both human and mouse TLR7.[2][3] While it is a potent activator of TLR7, it is important to note that at high concentrations (>10 µg/ml), it may exhibit some cross-reactivity with human TLR8.[4]
Quantitative Comparison
The following table summarizes the available quantitative data on the potency of this compound compared to Imiquimod and CL264. It is important to note that these values are compiled from different studies and direct comparison should be approached with caution.
| Agonist | Chemical Class | Relative Potency (Compared to Imiquimod) | Human TLR7 EC50 | Notes |
| This compound | Imidazoquinoline | ~10 times more potent[5] | ~4 µM[6] | Specific for TLR7 at lower concentrations; may activate TLR8 at >10 µg/ml.[4] |
| Imiquimod | Imidazoquinoline | Baseline | - | Also a TLR7 agonist, but less potent than this compound.[5] |
| CL264 | Adenine analog | ~30 times more potent than Imiquimod | - | Reported to be a highly specific TLR7 agonist.[7] |
Experimental Protocols
To validate the TLR7-specific activity of this compound and compare it with other agonists, two key experiments are recommended: an NF-κB reporter assay and cytokine profiling in human peripheral blood mononuclear cells (PBMCs).
NF-κB Activation Assay in HEK-Blue™ hTLR7 Cells
This assay quantifies the activation of the NF-κB signaling pathway downstream of TLR7 activation using a reporter cell line. HEK-Blue™ hTLR7 cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
DMEM, 10% heat-inactivated fetal bovine serum (FBS), 100 µg/ml Normocin™, 2 mM L-glutamine
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound, Imiquimod, CL264
-
96-well plates
-
Spectrophotometer (620-655 nm)
Protocol:
-
Culture HEK-Blue™ hTLR7 cells in a T-75 flask in DMEM supplemented with 10% heat-inactivated FBS, 100 µg/ml Normocin™, and 2 mM L-glutamine.
-
Harvest cells and resuspend in fresh, pre-warmed growth medium.
-
Add 20 µl of each TLR7 agonist at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., water or DMSO).
-
Add 180 µl of the cell suspension (approximately 2.5 x 10^5 cells/ml) to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Add 180 µl of HEK-Blue™ Detection medium to each well.
-
Incubate for 1-3 hours at 37°C.
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Calculate the fold induction of NF-κB activation relative to the vehicle control.
Cytokine Profiling in Human PBMCs
This protocol measures the production of key pro-inflammatory cytokines, such as Interferon-alpha (IFN-α), from human PBMCs upon stimulation with TLR7 agonists.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
Roswell Park Memorial Institute (RPMI) 1640 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Human peripheral blood
-
This compound, Imiquimod, CL264
-
96-well cell culture plates
-
Human IFN-α ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific)
Protocol:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI 1640 medium.
-
Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Pen-Strep) and adjust the cell concentration to 1 x 10^6 cells/ml.
-
Add 100 µl of the PBMC suspension to each well of a 96-well plate.
-
Add 100 µl of the TLR7 agonists at various concentrations to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Centrifuge the plate at 1200 rpm for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Quantify the concentration of IFN-α in the supernatants using a human IFN-α ELISA kit according to the manufacturer's instructions.
Visualizing Key Pathways and Workflows
TLR7 Signaling Pathway
Activation of TLR7 by agonists like this compound in the endosome initiates a downstream signaling cascade. This leads to the recruitment of the adaptor protein MyD88, which in turn activates IRAK4 and TRAF6. This complex ultimately leads to the activation of the transcription factors NF-κB and IRF7, resulting in the transcription of genes for pro-inflammatory cytokines and type I interferons.
Caption: TLR7 activation by this compound initiates MyD88-dependent signaling.
Experimental Workflow for Validating TLR7 Specificity
The following diagram outlines a typical workflow for confirming the TLR7-specific activity of a compound like this compound. This involves comparing its activity in wild-type cells with cells lacking TLR7 or the downstream adaptor protein MyD88.
Caption: Workflow for validating the TLR7-specific activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Assay in Summary_ki [bdb99.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Gardiquimod and Other TLR7 Agonists in Immune Cell Activation
For researchers and professionals in drug development, the selection of an appropriate Toll-like receptor (TLR) agonist is critical for modulating immune responses effectively. This guide provides an objective comparison of Gardiquimod against other prominent TLR7 agonists, such as Imiquimod (B1671794) and Resiquimod, with a focus on their performance in activating key immune cells, supported by experimental data.
Introduction to TLR7 Agonists
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a pivotal role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses.[1] Activation of TLR7 triggers downstream signaling pathways, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, which in turn orchestrate a broader adaptive immune response.[1][2] Synthetic small molecules that act as TLR7 agonists, such as this compound, Imiquimod, and Resiquimod, are of significant interest as vaccine adjuvants and immunotherapeutics for cancer and infectious diseases.[3][4][5]
Mechanism of Action and Signaling Pathway
This compound, Imiquimod, and Resiquimod belong to the imidazoquinoline family of compounds.[1][6] Upon entering the endosome of immune cells, these agonists bind to TLR7, inducing a conformational change that initiates a signaling cascade through the adaptor protein MyD88.[7][8] This leads to the activation of transcription factors, primarily nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[2] The activation of NF-κB drives the expression of pro-inflammatory cytokines, while IRF7 activation is crucial for the production of type I interferons.[1][2]
A key distinction between these agonists lies in their specificity. This compound is a highly specific agonist for TLR7 in both humans and mice.[1] Imiquimod also primarily targets TLR7 but can show some activity on TLR8.[8][9] In contrast, Resiquimod (also known as R848) is a potent dual agonist for both TLR7 and TLR8, which allows it to activate a broader range of immune cells.[8][10][11]
Performance Comparison in Immune Cell Activation
The differential TLR specificity of this compound, Imiquimod, and Resiquimod translates to distinct profiles of immune cell activation and cytokine production.
Activation of Antigen-Presenting Cells (APCs)
This compound and Imiquimod are potent activators of plasmacytoid dendritic cells (pDCs), which express high levels of TLR7 and are the primary producers of IFN-α.[1][11] Resiquimod, with its dual TLR7/8 agonism, activates pDCs as well as myeloid dendritic cells (mDCs), monocytes, and macrophages, which predominantly express TLR8.[8][10] This broader activation by Resiquimod often leads to a more robust pro-inflammatory response, characterized by high levels of IL-12 and TNF-α.
Studies have shown that this compound is more potent than Imiquimod in its ability to stimulate macrophages and bone marrow-derived dendritic cells (DCs) to express co-stimulatory molecules (CD40, CD80, and CD86) and produce IL-12.[9][12]
Table 1: Comparison of APC Activation by TLR7 Agonists
| Feature | This compound | Imiquimod | Resiquimod (R848) |
| Primary Cell Targets | pDCs, B cells, Macrophages, mDCs[1][9] | pDCs, B cells[8] | pDCs, mDCs, Monocytes, Macrophages[8] |
| TLR Specificity | TLR7[1] | Primarily TLR7[8] | TLR7 and TLR8[8] |
| IFN-α Production | High[7] | Moderate[11] | High[11] |
| IL-12 Production | High[9] | Moderate[9] | Very High[8] |
| Upregulation of Co-stimulatory Molecules (CD40, CD80, CD86) | High[9][12] | Moderate[9][12] | High[13] |
Activation of Other Immune Cells
The activation of APCs by TLR7 agonists leads to the subsequent activation of other immune effector cells. Both this compound and Imiquimod have been demonstrated to promote the proliferation and activation of T cells, Natural Killer (NK) cells, and NKT cells.[9][14][15] This leads to an increased cytolytic activity against tumor cells.[4][15] In comparative studies, this compound has shown more potent anti-tumor effects than Imiquimod, which is attributed to its more efficient activation of APCs and subsequent enhancement of T cell and NK cell responses.[4][9]
Table 2: Impact on T Cells and NK Cells
| Feature | This compound | Imiquimod | Resiquimod (R848) |
| T Cell Activation | Indirect activation via APCs, enhances proliferation[9][14] | Indirect activation via APCs, enhances proliferation[9][14] | Strong indirect activation via APCs[10] |
| NK Cell Activation | Enhances cytolytic activity[9][15] | Enhances cytolytic activity[9][15] | Strong activation[13] |
| Anti-Tumor Activity (in murine models) | Potent[4][9] | Moderate[4][9] | Potent[10] |
Experimental Protocols
Below are generalized protocols for in vitro experiments commonly used to assess the activity of TLR7 agonists on immune cells.
General Workflow for Immune Cell Stimulation
Protocol 1: In Vitro Activation of Murine Splenocytes
-
Objective: To assess the activation of T cells, NK cells, and NKT cells following stimulation with TLR7 agonists.
-
Methodology:
-
Cell Isolation: Freshly isolate splenocytes from mice.
-
Cell Culture: Culture the splenocytes in a complete RPMI-1640 medium.
-
Stimulation: Treat the splenocytes with 1 µg/ml of this compound or Imiquimod for 24 hours. A PBS-treated group should be used as a negative control.[15]
-
Analysis:
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against CD3, NK1.1, and CD69. Analyze the expression of the activation marker CD69 on T cells (CD3+), NK cells (NK1.1+), and NKT cells (CD3+NK1.1+) using a flow cytometer.[15]
-
-
Protocol 2: Macrophage and DC Activation and Cytokine Production
-
Objective: To measure the upregulation of co-stimulatory molecules and cytokine production by macrophages and DCs.
-
Methodology:
-
Cell Culture: Use a murine macrophage-like cell line (e.g., RAW264.7) or generate bone marrow-derived DCs (BMDCs).[12]
-
Stimulation: Stimulate the cells with 1 µg/ml of this compound or Imiquimod for 24 hours.[12]
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain them with antibodies against CD40, CD80, and CD86 to analyze the expression of these co-stimulatory molecules.[12]
-
ELISA: Collect the culture supernatants and measure the concentration of IL-12p70 using an ELISA kit.[12]
-
Real-time PCR: Isolate total RNA from the cells and perform real-time PCR to quantify the mRNA expression levels of IL-12 p40.[12][15]
-
-
Conclusion
This compound stands out as a potent and specific TLR7 agonist, demonstrating superior activity compared to Imiquimod in preclinical models for activating a range of immune cells and eliciting anti-tumor responses.[4][9] Its high specificity for TLR7 makes it a valuable tool for studies focused on this particular pathway.
For research requiring a broader and more potent inflammatory response, a dual TLR7/8 agonist like Resiquimod may be more suitable due to its ability to activate a wider array of innate immune cells.[8] The choice between this compound and other TLR7 agonists will ultimately depend on the specific research question, the desired immune response profile, and the target cell populations. This guide provides the foundational data and methodologies to aid in making an informed decision for your experimental needs.
References
- 1. invivogen.com [invivogen.com]
- 2. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]
- 3. What TLR agonists are in clinical trials currently? [synapse.patsnap.com]
- 4. deepdyve.com [deepdyve.com]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Gardiquimod's Selectivity Profile: A Comparative Analysis of TLR7 and TLR8 Activation
For Immediate Release
San Diego, CA – In the landscape of immunological research and drug development, the precise targeting of Toll-like receptors (TLRs) is paramount for eliciting desired immune responses while minimizing off-target effects. This guide provides a comprehensive comparison of Gardiquimod, a potent imidazoquinoline-based Toll-like receptor 7 (TLR7) agonist, with a focus on its cross-reactivity with TLR8 at high concentrations. This analysis is supported by experimental data from cell-based reporter assays and includes detailed protocols for researchers seeking to replicate or build upon these findings.
This compound is a well-established selective agonist for TLR7, a key receptor in the innate immune system responsible for recognizing single-stranded viral RNA.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons and pro-inflammatory cytokines, making it a valuable tool for antiviral and cancer immunotherapy research. However, understanding its activity profile at higher concentrations is crucial for its application in preclinical and clinical studies.
Comparative Analysis of TLR Agonist Potency
To quantify the selectivity of this compound, its potency in activating human TLR7 and TLR8 was compared to that of other known TLR agonists using HEK-Blue™ reporter cell lines. These engineered human embryonic kidney (HEK) 293 cells express a specific TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is induced upon activation of the NF-κB pathway downstream of TLR signaling. The half-maximal effective concentration (EC50) for each compound was determined to assess its potency.
| Compound | Target Receptor(s) | EC50 (Human TLR7) | EC50 (Human TLR8) | Primary Activity Profile |
| This compound | TLR7 | 2 µM[2] | > 10 µg/mL (> 28.6 µM)[1] | Selective TLR7 Agonist |
| Imiquimod (B1671794) | TLR7 | ~20 µM (inferred)[3] | Low to no activity[4] | Selective TLR7 Agonist |
| Resiquimod (R848) | TLR7 and TLR8 | 0.75 - 1.5 µM[5] | 4.5 µM[5] | Dual TLR7/8 Agonist |
Note: The EC50 value for Imiquimod on TLR7 is inferred from findings that this compound is approximately 10 times more potent.[3] A specific EC50 for this compound on human TLR8 is not available in the literature, with sources consistently stating that activity is only observed at high concentrations.
The data clearly demonstrates that this compound is a potent activator of human TLR7.[2] Notably, significant activation of human TLR8 by this compound is only observed at high concentrations, specifically above 10 µg/mL.[1] This indicates a high degree of selectivity for TLR7 at typical working concentrations. In contrast, Resiquimod (R848) is a potent dual agonist, activating both TLR7 and TLR8 with high efficacy.[5][6] Imiquimod, another member of the imidazoquinoline family, is also a selective TLR7 agonist but is reported to be less potent than this compound.[3][7]
Signaling Pathways of TLR7 and TLR8
Upon ligand binding in the endosome, both TLR7 and TLR8 recruit the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF (TNF Receptor-Associated Factor) proteins, ultimately leading to the activation of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF (Interferon Regulatory Factor). NF-κB activation drives the expression of pro-inflammatory cytokines, while IRF activation leads to the production of type I interferons.
Experimental Protocols
HEK-Blue™ Cell-Based Reporter Assay for TLR7/8 Activation
This protocol details the methodology for assessing the activation of human TLR7 and TLR8 by this compound and other agonists using HEK-Blue™ hTLR7 and hTLR8 reporter cell lines.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells
-
HEK-Blue™ Detection medium
-
This compound, Imiquimod, Resiquimod (and other test agonists)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells in their specific growth medium as recommended by the manufacturer.
-
Cell Preparation:
-
On the day of the assay, carefully aspirate the medium from the cell culture flask.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate for a few minutes at 37°C until the cells detach.
-
Resuspend the cells in fresh, pre-warmed growth medium and centrifuge.
-
Resuspend the cell pellet in HEK-Blue™ Detection medium and adjust the cell density to approximately 2.5 x 10^5 cells/mL.[8]
-
-
Agonist Preparation: Prepare serial dilutions of this compound and other test agonists in the appropriate vehicle (e.g., endotoxin-free water or DMSO).
-
Assay Plate Setup:
-
Add 20 µL of each agonist dilution to the wells of a 96-well plate.
-
Include a vehicle control (medium with the same concentration of vehicle as the agonists).
-
Include a positive control (e.g., a known potent agonist for the respective TLR).
-
-
Cell Seeding: Add 180 µL of the cell suspension (approximately 4.5 x 10^4 cells) to each well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[8]
-
Data Acquisition:
-
Visually inspect the plate for the development of a blue color, indicating SEAP activity.
-
Quantify the SEAP levels by measuring the optical density (OD) at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the OD of the blank (medium only) from all other values.
-
Normalize the results to the vehicle control.
-
Plot the dose-response curves and calculate the EC50 values for each agonist.
-
Conclusion
The experimental data presented in this guide reaffirms this compound's status as a potent and selective TLR7 agonist. While it can exhibit cross-reactivity with TLR8, this effect is only observed at high concentrations that are typically outside the standard experimental range. For researchers requiring specific activation of TLR7, this compound remains a reliable and effective tool. In contrast, for studies necessitating the activation of both TLR7 and TLR8, a dual agonist such as Resiquimod (R848) would be a more appropriate choice. The provided experimental protocol offers a robust framework for the in-house validation and comparison of various TLR agonists, enabling researchers to make informed decisions for their specific experimental needs.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imiquimod, TLR7 ligand (NBP2-26228): Novus Biologicals [novusbio.com]
- 5. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]
- 6. invivogen.com [invivogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 101.200.202.226 [101.200.202.226]
Benchmarking Gardiquimod's potency against novel TLR7 ligands
A Comparative Guide to Gardiquimod and Novel TLR7 Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound, a well-established Toll-like receptor 7 (TLR7) agonist, with other TLR7 ligands. The information presented herein is intended to assist researchers in selecting the appropriate compound for their specific experimental needs, based on potency, specificity, and mechanism of action. All data is supported by experimental protocols and visualized through signaling and workflow diagrams.
Introduction to TLR7 Agonists
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system.[1][2] It recognizes single-stranded RNA (ssRNA), a common feature of viral genomes, triggering a signaling cascade that results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines.[1][3] This activation of the innate immune system makes TLR7 agonists potent vaccine adjuvants and promising immunotherapeutic agents for treating viral infections and cancer.[4][5][6][7] this compound is a synthetic imidazoquinoline compound that specifically activates human and mouse TLR7, leading to the induction of NF-κB and IRF pathways.[3][4]
Mechanism of Action: The TLR7 Signaling Pathway
Upon binding to TLR7 within the endosome, agonists like this compound induce receptor dimerization. This conformational change facilitates the recruitment of the adaptor protein MyD88.[1][2] A subsequent signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6) leads to the activation of key transcription factors: NF-κB and Interferon Regulatory Factors (IRFs).[1][2][3] NF-κB activation drives the expression of pro-inflammatory cytokines like TNF-α and IL-6, while IRF activation leads to the production of type I interferons.[1]
Quantitative Performance Comparison
The potency of TLR7 agonists is typically determined by their half-maximal effective concentration (EC50), measured in functional assays such as NF-κB reporter gene assays or cytokine secretion assays. This compound is known to be a more potent TLR7 agonist than the earlier imidazoquinoline, Imiquimod (B1671794).[3][4][8] The following table summarizes the reported potency of this compound and other relevant TLR7 agonists.
Note: EC50 values can vary significantly based on the specific assay, cell type, and experimental conditions. The data below is compiled from various sources for comparative purposes.
| Compound | Class | Target(s) | Reported EC50 (Human TLR7) | Selectivity Notes |
| This compound | Imidazoquinoline | TLR7 | ~0.1 - 4 µM | Specific for TLR7; may activate human TLR8 at high concentrations (>10 µg/ml).[3][9] |
| Imiquimod | Imidazoquinoline | TLR7 | Less potent than this compound (approx. 10x).[4][8] | Preferentially binds TLR7, with lesser activity on TLR8.[4] |
| Resiquimod (R848) | Imidazoquinoline | TLR7 / TLR8 | ~1-5 µM | Potent agonist for both TLR7 and TLR8.[10] |
| CL264 | Adenine (B156593) Analog | TLR7 | Not specified | Described as a highly specific TLR7 agonist.[1] |
| VTX-294 | Imidazoquinoline | TLR8 | Not specified for TLR7 | An ultra-potent and selective TLR8 agonist, often used for comparison.[11] |
| Pyrazolopyrimidine Core Agonists | Pyrazolopyrimidine | TLR7 | Potency varies (e.g., hTLR7 EC50 of one analog was 6-fold higher than its predecessor).[9] | Developed as novel, selective TLR7 agonists.[9] |
Experimental Protocols
Standardized assays are critical for benchmarking the potency and efficacy of novel TLR7 ligands against established compounds like this compound.
NF-κB Reporter Gene Assay
This assay is a standard method for quantifying the potency of TLR agonists by measuring the activation of the NF-κB signaling pathway in a controlled, in vitro system.[10]
-
Objective: To determine the EC50 value of a TLR7 agonist by measuring the activity of a reporter gene (e.g., SEAP or Luciferase) under the control of an NF-κB promoter.
-
Materials:
-
HEK293 cells stably expressing human TLR7 and an NF-κB-inducible reporter gene (e.g., HEK-Blue™ hTLR7 cells).[3]
-
Cell culture medium (DMEM with 10% FBS and antibiotics).[10]
-
Test compounds (this compound, novel ligands) and vehicle control (e.g., DMSO).
-
96-well cell culture plates.
-
Reporter detection reagent (e.g., QUANTI-Blue™ or luciferase substrate).
-
Microplate reader.
-
-
Methodology:
-
Cell Seeding: Culture and seed the HEK-Blue™ hTLR7 cells into a 96-well plate at a predetermined density (e.g., 50,000 cells/well).[2]
-
Compound Preparation: Prepare serial dilutions of the test compounds and this compound (as a positive control) in the culture medium.
-
Stimulation: Add the diluted compounds to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[2]
-
Detection: Measure the reporter gene activity. For SEAP, transfer a small volume of supernatant to a new plate containing the detection reagent and measure absorbance.[2]
-
Data Analysis: Plot the reporter activity against the log of the compound concentration and use a non-linear regression model to calculate the EC50 value.
-
Cytokine Production Assay in Human PBMCs
This assay measures the functional downstream effect of TLR7 activation—the production and secretion of key cytokines from primary human immune cells.[2][10]
-
Objective: To quantify the dose-dependent production of cytokines (e.g., IFN-α, TNF-α, IL-6) in response to TLR7 agonist stimulation.[1]
-
Materials:
-
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[1]
-
Cell Seeding: Seed the PBMCs into a 96-well plate at a density of approximately 2 x 10^5 cells per well.[1]
-
Stimulation: Treat the cells with serial dilutions of the test compounds and this compound.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[1]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines in the supernatant using ELISA or a multiplex assay, following the manufacturer’s instructions.[1]
-
Data Analysis: Generate dose-response curves by plotting cytokine concentration against compound concentration to determine EC50 values for cytokine release.
-
Summary and Conclusion
This compound remains a potent and widely utilized TLR7 agonist, serving as a critical benchmark for the development of novel immunomodulatory compounds. It is a specific activator of both human and mouse TLR7, though it may exhibit some cross-reactivity with human TLR8 at higher concentrations.[3]
The choice between this compound and a novel TLR7 ligand will depend on the specific requirements of the research:
-
For studies requiring a well-characterized, potent TLR7 agonist with extensive literature support, This compound is an excellent choice.
-
For applications demanding higher specificity and potentially improved potency or different pharmacokinetic profiles, novel ligands from classes such as adenine analogs or pyrazolopyrimidines may be preferable.[1][9]
Researchers are encouraged to perform head-to-head comparisons using standardized protocols, such as those outlined in this guide, to accurately determine the relative potency and efficacy of new TLR7 agonists for their specific cell systems and applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TLR7 agonist | Hello Bio [hellobio.com]
- 9. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle of TLR7 Agonists: Gardiquimod vs. CL264 in Immunological Assays
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of immunology research and the development of novel therapeutics, Toll-like receptor (TLR) agonists have emerged as powerful tools to modulate the innate and adaptive immune systems. Among these, agonists of TLR7, an endosomal receptor that recognizes single-stranded RNA, have garnered significant attention for their potential as vaccine adjuvants and anti-cancer agents. This guide provides a comprehensive side-by-side comparison of two widely used synthetic TLR7 agonists: Gardiquimod and CL264.
This compound, an imidazoquinoline compound, and CL264, an adenine (B156593) analog, are both potent activators of the TLR7 signaling pathway. However, their distinct chemical structures can lead to differences in their specificity, potency, and overall immunological profiles. This document aims to provide an objective comparison of their performance in key immunological assays, supported by available experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action: A Shared Pathway to Immune Activation
Both this compound and CL264 exert their immunostimulatory effects by binding to and activating TLR7 within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs), conventional dendritic cells (cDCs), B cells, and macrophages.[1] This activation triggers a downstream signaling cascade mediated by the adaptor protein MyD88, leading to the activation of two key transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[1][2]
The activation of NF-κB results in the transcription and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[3] Simultaneously, the activation of IRF7 drives the production of type I interferons (IFN-α and IFN-β), which are crucial for antiviral responses and the cross-priming of adaptive immunity.[1][2]
Figure 1. TLR7 Signaling Pathway initiated by this compound or CL264.
Comparative Performance in Immunological Assays
While direct head-to-head studies comprehensively comparing this compound and CL264 are limited, data from various independent and comparative studies allow for an assessment of their relative performance.
Specificity
CL264 is reported to be a highly specific agonist for TLR7, with no significant activation of other TLRs, including TLR8, even at high concentrations.[4] this compound is also a potent TLR7 agonist; however, at higher concentrations (>10 µg/ml), it may exhibit some cross-reactivity with human TLR8.[1] This makes CL264 a preferred choice for studies requiring stringent TLR7 specificity.
Potency and Efficacy
The following tables summarize the available quantitative data from various immunological assays. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
Table 1: Activation of NF-κB and Production of Pro-inflammatory Cytokines
| Parameter | This compound | CL264 | Cell Type | Comments | Reference |
| NF-κB Activation (EC50) | Not directly reported | ~10 ng/mL | HEK-Blue™ TLR7 cells | CL264 is a potent inducer of NF-κB. This compound is also a potent activator, reportedly more so than Imiquimod (B1671794). | [3][4] |
| TNF-α Production | Significant induction | Significant induction | Human PBMCs | Both compounds are effective inducers of TNF-α. | [5] |
| IL-6 Production | Significant induction | Significant induction | Human PBMCs | Both compounds are effective inducers of IL-6. | [5] |
| IL-12 p70 Production | More potent than Imiquimod | Not directly compared | Murine macrophages (RAW264.7) and bone marrow-derived DCs | This compound effectively induces IL-12, a key cytokine for Th1 responses. | [3] |
Table 2: Induction of Type I Interferons
| Parameter | This compound | CL264 | Cell Type | Comments | Reference |
| IFN-α Production | Significant induction (sustained for 48h) | Significant induction | Human PBMCs | Both are strong inducers of IFN-α. | [2][5] |
| IFN-β Production | Not directly reported | Not directly reported | Human PBMCs | Activation of the IRF7 pathway by both agonists suggests IFN-β induction. |
Table 3: Activation of Immune Cell Subsets
| Parameter | This compound | CL264 | Cell Type | Comments | Reference |
| Dendritic Cell Maturation (CD80, CD86) | Significant upregulation | Not directly compared | Murine bone marrow-derived DCs | This compound is a potent activator of DC maturation. | [3] |
| B Cell Activation | Induces proliferation and antibody secretion | Induces proliferation and antibody secretion | Murine splenocytes | Both agonists are capable of activating B cells. | [3] |
| Splenocyte Proliferation | Dose-dependent increase | Not directly compared | Murine splenocytes | This compound is more potent than Imiquimod in inducing splenocyte proliferation. | [3] |
Experimental Protocols
This section provides detailed methodologies for key immunological assays to evaluate and compare the activity of this compound and CL264.
NF-κB Reporter Assay in HEK-Blue™ TLR7 Cells
This assay quantitatively measures the activation of the NF-κB signaling pathway.
Figure 2. Workflow for NF-κB Reporter Assay.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound and CL264
-
96-well flat-bottom plates
-
Spectrophotometer
Protocol:
-
Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
Seed 5 x 104 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and CL264 in cell culture medium.
-
Remove the culture medium from the cells and add 180 µL of fresh HEK-Blue™ Detection medium.
-
Add 20 µL of the diluted compounds to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the fold induction of NF-κB activity relative to the vehicle control.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the production of key cytokines upon stimulation with TLR7 agonists.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Human PBMCs isolated from healthy donors
-
This compound and CL264
-
96-well round-bottom plates
-
ELISA kits for human TNF-α, IL-6, and IFN-α
-
ELISA plate reader
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI medium and adjust the cell concentration to 1 x 106 cells/mL.
-
Seed 200 µL of the cell suspension per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound and CL264 in complete RPMI medium.
-
Add 20 µL of the diluted compounds to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Centrifuge the plate and collect the cell-free supernatants.
-
Measure the concentration of TNF-α, IL-6, and IFN-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Dendritic Cell Maturation Assay
This assay assesses the ability of TLR7 agonists to induce the maturation of dendritic cells by measuring the upregulation of co-stimulatory molecules.
Figure 3. Workflow for Dendritic Cell Maturation Assay.
Materials:
-
Bone marrow cells isolated from mice
-
GM-CSF and IL-4
-
This compound and CL264
-
24-well plates
-
Fluorescently labeled antibodies against CD11c, CD80, CD86, and MHC Class II
-
Flow cytometer
Protocol:
-
Generate immature bone marrow-derived dendritic cells (BMDCs) by culturing mouse bone marrow cells with GM-CSF and IL-4 for 6-7 days.
-
Seed immature BMDCs at a density of 5 x 105 cells per well in a 24-well plate.
-
Stimulate the cells with various concentrations of this compound or CL264 for 24 hours. Include an unstimulated control.
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently labeled antibodies against CD11c, CD80, CD86, and MHC Class II for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the percentage of CD80+, CD86+, and MHC Class II+ cells within the CD11c+ gate.
Conclusion: Choosing the Right Tool for the Job
Both this compound and CL264 are potent and valuable TLR7 agonists for immunological research. The choice between them will largely depend on the specific requirements of the study.
-
CL264 is the preferred agonist when high specificity for TLR7 is critical, as it exhibits minimal to no cross-reactivity with TLR8. This makes it ideal for dissecting the precise role of TLR7 in immune responses.
-
This compound remains a powerful and widely used tool for general immune activation via TLR7 . Its potential for dual TLR7/8 agonism at higher concentrations might be advantageous in certain contexts where broader immune stimulation is desired.
This guide provides a framework for understanding the similarities and differences between this compound and CL264. Researchers are encouraged to consult the primary literature and optimize experimental conditions for their specific cell systems and assays to achieve the most reliable and informative results.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
In vitro and in vivo correlation of Gardiquimod's effects
A Comparative Guide to the In Vitro and In Vivo Effects of Gardiquimod
Introduction
This compound is a synthetic small molecule belonging to the imidazoquinoline class of compounds that functions as a potent and selective agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded viral RNA.[1] Activation of TLR7 by agonists like this compound initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, thereby mounting a robust antiviral and anti-tumor immune response.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, with a focus on its correlation and comparison with other TLR7 agonists, supported by experimental data.
Mechanism of Action and Signaling Pathway
Upon entering the endosome of immune cells such as dendritic cells (DCs), B cells, and macrophages, this compound binds to TLR7. This binding event induces a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88.[3] The recruitment of MyD88 initiates a downstream signaling cascade involving IRAK kinases and TRAF6, which ultimately culminates in the activation of two key transcription factors:
-
Nuclear Factor-kappa B (NF-κB): This transcription factor promotes the expression of genes encoding pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3]
-
Interferon Regulatory Factor 7 (IRF7): This transcription factor is essential for inducing the production of type I interferons, primarily IFN-α.[3]
The activation of these signaling pathways results in the maturation of antigen-presenting cells (APCs), enhancement of natural killer (NK) cell cytotoxicity, and the priming of adaptive T cell responses.[1]
Caption: TLR7 signaling pathway activated by this compound.
Comparative In Vitro Performance
This compound has been demonstrated to be a potent activator of immune cells in vitro, often showing greater potency than the related imidazoquinoline, Imiquimod (B1671794).[1]
Table 1: In Vitro Effects of this compound and Other TLR7 Agonists
| Parameter | This compound | Imiquimod | Resiquimod (R848) | Reference |
| Target(s) | TLR7 (potent), TLR8 (weak at high concentrations) | TLR7 (potent), TLR8 (very weak) | TLR7/8 (potent dual agonist) | [1][2] |
| Cell Types Activated | PBMCs, Dendritic Cells, Macrophages, B cells, NK cells, T cells | PBMCs, Dendritic Cells, Macrophages, B cells, NK cells, T cells | PBMCs, Dendritic Cells, Macrophages, B cells, NK cells, T cells | [1][3][4] |
| Key Cytokines Induced | IFN-α , IL-6, IL-12, TNF-α | IFN-α, IL-6, IL-12, TNF-α | IFN-α , IL-12, TNF-α, IP-10 | [1][3][4] |
| Potency (NF-κB activation) | ~10-fold more potent than Imiquimod | Less potent than this compound | Potent | [1] |
| Optimal Concentration (Murine Splenocyte Proliferation) | ~1.25 µg/mL | ~1.25 µg/mL | Not specified | [1] |
| DC Maturation | Potent inducer (upregulation of CD80, CD86, CD40) | Inducer (upregulation of CD80, CD86, CD40) | Potent inducer | [1][4] |
| NK Cell Cytotoxicity | Significantly enhances | Enhances | Not specified | [1] |
Note: Direct quantitative comparisons of cytokine levels and EC50 values are often study-dependent due to variations in experimental conditions (e.g., cell donor variability, assay format). The information presented is a qualitative summary from multiple sources.
Comparative In Vivo Performance
In vivo studies in murine models have consistently demonstrated the anti-tumor and adjuvant effects of this compound.
Table 2: In Vivo Effects of this compound in Murine Models
| Model | This compound Effect | Comparison with Imiquimod | Key Findings | Reference |
| B16 Melanoma (subcutaneous) | Delayed tumor growth | More potent anti-tumor activity | Combination with DC vaccine significantly enhanced efficacy. | [1][5] |
| B16 Melanoma (pulmonary metastasis) | Suppression of pulmonary metastasis | More significant effect | Used as a vaccine adjuvant with a DC vaccine. | [1] |
| Tuberculosis Vaccine Adjuvant | Protection against Mycobacterium tuberculosis | Not applicable | Effective when administered intradermally. | [6] |
| Virus-like Particle Vaccine Adjuvant | Potential as a mucosal adjuvant | Not applicable | Enhances immune response to VLP-based vaccines. | [6] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Murine Splenocytes
Objective: To assess the proliferative and cytotoxic effects of this compound on murine splenocytes.
Materials:
-
This compound (InvivoGen)
-
Imiquimod (InvivoGen)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, 2-mercaptoethanol)
-
Spleens from C57BL/6 mice
-
B16-F10 melanoma cells (target cells)
-
MTT reagent
-
96-well flat-bottom plates
Procedure:
-
Splenocyte Isolation:
-
Aseptically harvest spleens from C57BL/6 mice.
-
Prepare a single-cell suspension by gently teasing the spleens apart between two frosted glass slides in complete RPMI-1640 medium.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes twice with complete RPMI-1640 medium and resuspend to a final concentration of 2 x 10^6 cells/mL.
-
-
Proliferation Assay:
-
Plate 100 µL of the splenocyte suspension per well in a 96-well plate.
-
Add 100 µL of complete RPMI-1640 medium containing this compound or Imiquimod at various concentrations (e.g., 0.1, 0.5, 1, 1.25, 2.5 µg/mL).
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Assess cell proliferation using a standard method such as MTT or [3H]-thymidine incorporation.
-
-
Cytotoxicity Assay:
-
Stimulate splenocytes with 1 µg/mL of this compound or Imiquimod for 48 hours as described above.
-
Plate B16-F10 target cells at 1 x 10^4 cells/well in a separate 96-well plate and allow them to adhere overnight.
-
After 48 hours of stimulation, harvest the splenocytes, wash, and resuspend in fresh complete RPMI-1640 medium.
-
Add the stimulated splenocytes (effector cells) to the target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
-
Incubate the co-culture for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure target cell viability using the MTT assay. The percentage of specific lysis is calculated as: (1 - (absorbance of experimental well / absorbance of target cells only well)) x 100.
-
Caption: Workflow for in vitro splenocyte stimulation.
Protocol 2: In Vivo Murine Melanoma Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous B16 melanoma model.
Materials:
-
This compound (endotoxin-free)
-
B16-F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS)
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest B16-F10 cells from culture, wash with PBS, and resuspend in PBS at a concentration of 5 x 10^5 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^4 cells) into the right flank of each C57BL/6 mouse.
-
-
Treatment:
-
On day 7 post-tumor implantation, begin treatment.
-
Prepare a solution of this compound in sterile PBS.
-
Administer this compound via intraperitoneal injection at a dose of 1 mg/kg on days 8 and 10.
-
The control group receives intraperitoneal injections of PBS.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Monitor the mice for signs of toxicity, such as weight loss or changes in behavior.
-
Continue monitoring until tumors in the control group reach a predetermined endpoint size.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a secondary endpoint.
-
Tumors can be processed for histological analysis or analysis of immune cell infiltration by flow cytometry.
-
Caption: Workflow for in vivo anti-tumor efficacy study.
Conclusion
This compound is a potent TLR7 agonist with well-documented immunostimulatory effects both in vitro and in vivo. Experimental data consistently demonstrate its ability to activate a wide range of immune cells, induce the production of key cytokines, and promote anti-tumor and antiviral immunity.[1][3] Comparative studies indicate that this compound is often more potent than Imiquimod in its in vitro and in vivo activities.[1] The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals working with this compound and other TLR7 agonists. The robust preclinical data for this compound supports its potential for further development as a vaccine adjuvant and immunotherapeutic agent for cancer and infectious diseases.
References
- 1. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Reproducibility of Gardiquimod in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Gardiquimod, a potent Toll-like receptor 7 (TLR7) agonist, focusing on the reproducibility of its experimental effects. We offer an objective comparison with alternative TLR7 agonists, supported by experimental data, and provide detailed protocols for key immunological assays. This document aims to equip researchers with the necessary information to design robust experiments and ensure the reliability of their findings when utilizing this compound.
Mechanism of Action: A Consistent Pathway
This compound is a synthetic imidazoquinoline compound that specifically activates human and mouse Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor crucial for detecting single-stranded viral RNA and initiating an innate immune response.[3][4] Upon binding to TLR7, this compound triggers a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade that culminates in the activation of key transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[1][5][6] The activation of these factors consistently leads to the production of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines, such as TNF-α and IL-6.[3][7]
This compound activates the TLR7-MyD88 dependent signaling pathway.
Comparative Performance Data
Reproducibility in research often involves comparing a compound's efficacy against established alternatives. This compound has been benchmarked against several other TLR7 agonists, consistently demonstrating potent activity.
Table 1: this compound vs. Imiquimod (B1671794) - In Vitro Immune Cell Activation
| Parameter | Cell Type | This compound (1 µg/ml) | Imiquimod (1 µg/ml) | Outcome | Citation |
| Splenocyte Proliferation | Murine Splenocytes | Significant increase | Significant increase | This compound showed a stronger effect at the same concentration. | [8] |
| CD69 Expression on NK cells | Murine Splenocytes | ~40% Positive Cells | ~25% Positive Cells | This compound is a more potent activator of NK cells. | [8] |
| CD86 Expression on DCs | Bone Marrow-Derived DCs | High Upregulation | Moderate Upregulation | This compound more efficiently promotes DC maturation. | [8] |
| IL-12 p70 Secretion | RAW264.7 Macrophages | Significant increase | Significant increase | Both induce IL-12, with this compound showing a slightly stronger effect. | [8][9] |
Table 2: Antiviral Efficacy of Various TLR7 Agonists against Murine Norovirus (MNV)
| Compound | 50% Effective Concentration (EC₅₀) | 50% Cytotoxic Concentration (CC₅₀) | Therapeutic Index (CC₅₀/EC₅₀) | Citation |
| This compound | 134.4 nM | >18 µM | 134 | [10] |
| R-848 (Resiquimod) | 23.5 nM | >50 µM | 2,127 | [10] |
| GS-9620 | 0.59 µM | >20 µM | 33 | [10] |
| R-837 (Imiquimod) | 1.5 µM | >50 µM | 41 | [10] |
Data indicates that while R-848 is the most potent in this specific assay, this compound demonstrates a strong therapeutic index with low cytotoxicity.
Table 3: Anti-HIV-1 Activity of this compound
| Cell Type | HIV-1 Strain | This compound Concentration | Result | Citation |
| Activated PBMCs | HIV-1Ba-L (R5) | 0.3 µM - 10 µM | Statistically significant reduction in p24 levels. | [5] |
| Macrophages | X4, R5, or dual-tropic | < 10 µM | Significant reduction in infection. | [5][11] |
Considerations for Experimental Reproducibility
Ensuring the reproducibility of results with this compound requires careful control over experimental variables.
-
Purity and Integrity: this compound is a synthetic small molecule. Reputable suppliers, such as InvivoGen, provide highly pure (≥95%) and functionally tested lots, which is crucial for minimizing variability between experiments.[1] Always use this compound formulated in endotoxin-free water to avoid unintended TLR4 activation.[8]
-
Concentration: As with any agonist, the working concentration is critical. This compound is a potent TLR7 agonist but may activate human TLR8 at high concentrations (>10 µg/ml).[1] For TLR7-specific effects, it is advisable to use concentrations between 0.1 - 3 µg/ml.[1]
-
Batch-to-Batch Variability: While manufacturers strive for consistency, minor batch-to-batch variation can occur in any chemical compound.[12][13] For long-term studies, it is good practice to obtain a sufficient quantity from a single lot. If switching batches, a pilot experiment to confirm comparable activity (e.g., a dose-response curve for cytokine production) is recommended.
Experimental Protocols
Detailed and consistent methodologies are the bedrock of reproducible research. Below are protocols for key experiments frequently performed with this compound.
1. In Vitro Cytokine Profiling in Murine Splenocytes
This protocol assesses the ability of this compound to induce cytokine production.
References
- 1. invivogen.com [invivogen.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Theranostic Small-Molecule Prodrug Conjugates for Targeted Delivery and Controlled Release of Toll-like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Gardiquimod
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Gardiquimod, a potent TLR7 agonist. Adherence to these guidelines is critical for personnel safety and environmental compliance.
This compound is classified as a skin, eye, and respiratory irritant.[1][2] Therefore, all materials that come into contact with this compound must be treated as hazardous waste.
Hazard Profile and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation.[2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. | To protect against splashes and eye irritation.[2] |
| Skin and Body Protection | Laboratory coat. For significant quantities, consider impervious clothing. | To minimize skin exposure.[2] |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary. | To prevent respiratory tract irritation.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste must be conducted through an approved hazardous waste disposal facility.[2] Do not dispose of this compound by flushing it down the sink or into drains.[3][4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound in a dedicated, clearly labeled, and sealed container.[2] The container must be compatible with the chemical to prevent leaks or spills.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, gloves, and paper towels used for cleaning spills, must also be disposed of as hazardous waste.[2] Place these items in a separate, sealed, and labeled hazardous waste container.[2]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[2] The rinsate from these washes must be collected and disposed of as hazardous chemical waste.[2] After triple-rinsing, the container can be disposed of according to your institution's guidelines, which may permit non-hazardous disposal.[2]
2. Labeling and Storage:
-
Clearly label all waste containers as "Hazardous Waste" and include the full chemical name: "this compound".[2]
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
-
Keep the containers tightly closed and ensure they are stored away from incompatible materials.[2]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup and disposal of the hazardous waste.[2]
-
Provide the EHS department with an accurate inventory of the waste.[2]
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[3]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE, carefully sweep or wipe up the spilled material.[2]
-
Avoid generating dust.[2]
-
Place all cleanup materials into a designated hazardous waste container.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
Personal protective equipment for handling Gardiquimod
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Gardiquimod. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with specific hazards that necessitate careful handling.[1][2]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier against exposure to this compound.[3] Due to its potent pharmacological activity, it should be handled with the same precautions as other hazardous drugs.[3][4][5][6]
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended.[3][4] | Prevents skin contact and absorption. The outer glove can be removed immediately in case of a spill, minimizing contamination. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[3][7] | Protects eyes from airborne powder particles and potential splashes of solutions. |
| Lab Coat/Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[3][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or P100 respirator.[3][6] | Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound minimizes the risk of exposure and contamination. All handling of the solid compound should occur within a chemical fume hood or a Class II Biosafety Cabinet.[6][7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.[8]
-
Contaminated PPE and Materials : All disposable items that have come into contact with this compound, such as gloves, gowns, weigh boats, and absorbent pads, must be disposed of as hazardous chemical waste.[3][9] These items should be placed in a clearly labeled, sealed container designated for this waste stream.
-
Unused Solutions : Do not pour this compound solutions down the drain.[10] Unused or waste solutions must be collected in a designated, sealed, and properly labeled hazardous waste container.[11]
-
Empty Containers : The primary container of this compound powder must be managed as hazardous waste.[11] If local regulations permit, thoroughly rinsed containers may be disposed of in regular trash, but the initial rinsate must be collected as hazardous waste.[11]
-
Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste containers.[9][11]
This compound Signaling Pathway
This compound is a specific agonist for Toll-like receptor 7 (TLR7), which is an endosomal pattern recognition receptor.[12][13] Its activation triggers a signaling cascade that results in the production of type I interferons and pro-inflammatory cytokines, primarily through the activation of NF-κB and IRF transcription factors.[12]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. pogo.ca [pogo.ca]
- 5. halyardhealth.eu [halyardhealth.eu]
- 6. gerpac.eu [gerpac.eu]
- 7. fishersci.com [fishersci.com]
- 8. health.qld.gov.au [health.qld.gov.au]
- 9. web.uri.edu [web.uri.edu]
- 10. su.se [su.se]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. invivogen.com [invivogen.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
